H-Met-asn-OH
Description
Properties
Molecular Formula |
C9H17N3O4S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
JMEWFDUAFKVAAT-WDSKDSINSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to H-Met-Asn-OH (Methionyl-Asparagine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide H-Met-Asn-OH, also known as Methionyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, drug discovery, and peptide science.
Chemical Structure and Properties
This compound is a dipeptide composed of L-methionine and L-asparagine, linked by a peptide bond. The N-terminus is methionine, and the C-terminus is asparagine.
Chemical Identifiers:
-
IUPAC Name: (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[1][2]
-
Molecular Weight: 263.32 g/mol [2]
-
CAS Number: 36261-61-7
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that much of the available data is predicted through computational models and should be experimentally verified.
| Property | Value | Source |
| Molecular Weight | 263.32 g/mol | PubChem (Computed) |
| Accurate Mass | 263.094 g/mol | TRC (Chemical Data) |
| Boiling Point | 642.3 ± 55.0 °C | ChemicalBook (Predicted) |
| Density | 1.337 ± 0.06 g/cm³ | ChemicalBook (Predicted) |
| pKa | 2.90 ± 0.10 | ChemicalBook (Predicted) |
| XLogP3 | -5.0 | PubChem (Computed) |
| Storage Temperature | -15°C | ChemicalBook |
Experimental Protocols
While specific experimental protocols for the synthesis and purification of this compound are not extensively detailed in the literature, the following sections outline standard, well-established methodologies for dipeptide synthesis that can be readily adapted for this specific molecule.
Synthesis of this compound
This compound can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. SPPS is generally preferred for its efficiency and ease of purification.
2.1.1. Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective approach. The synthesis proceeds from the C-terminus (Asparagine) to the N-terminus (Methionine).
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Met-OH
-
Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)
-
Cold diethyl ether
Workflow for Solid-Phase Synthesis of this compound:
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Steps:
-
Resin Swelling: The Fmoc-Asn(Trt)-Wang resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the asparagine residue using a solution of 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: Fmoc-Met-OH is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin to form the peptide bond.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Final Deprotection: The Fmoc group from the N-terminal methionine is removed with 20% piperidine in DMF.
-
Final Washing and Drying: The peptide-resin is washed with DMF and DCM and then dried.
-
Cleavage and Side-Chain Deprotection: The dipeptide is cleaved from the resin, and the trityl (Trt) protecting group from the asparagine side chain is removed using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified.
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Typical RP-HPLC Conditions for Dipeptide Purification:
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical, higher for preparative) |
Characterization
The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The chemical shifts of the protons and carbons will be characteristic of the methionine and asparagine residues and the peptide backbone.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is limited in the current scientific literature. However, based on the known roles of its constituent amino acids and the general metabolism of dipeptides, we can infer its potential biological significance.
Dipeptide Uptake and Metabolism
Dipeptides are generally transported into cells via proton-coupled peptide transporters such as PepT1 and PepT2. Once inside the cell, they are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, L-methionine and L-asparagine. These amino acids then enter their respective metabolic pathways.
Logical Flow of Dipeptide Uptake and Action:
Caption: General pathway for dipeptide uptake and metabolism.
Potential Roles of Constituent Amino Acids
-
L-Methionine: As an essential amino acid, methionine plays a crucial role in protein synthesis and is a precursor for other sulfur-containing compounds. It is also a key component of the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions, including DNA and histone methylation, thereby playing a role in epigenetic regulation. Methionine metabolism is also linked to cellular redox homeostasis.
-
L-Asparagine: Asparagine is a non-essential amino acid that is important for protein synthesis and the synthesis of glycoproteins. It also plays a role in the nervous system. Recent studies have implicated asparagine in the regulation of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism.
Hypothetical Signaling Involvement
Given that both methionine and asparagine can influence the mTORC1 pathway, it is plausible that this compound, upon uptake and hydrolysis, could contribute to the intracellular amino acid pool that signals to mTORC1. This pathway is a critical sensor of nutrient availability and plays a key role in cellular responses to nutrient levels.
Hypothetical mTORC1 Signaling Involvement:
Caption: Hypothetical role of this compound in mTORC1 signaling.
Conclusion
This compound is a simple dipeptide with well-defined chemical properties. While specific biological studies on this molecule are scarce, its constituent amino acids are of significant biological importance. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and purification of this compound for further investigation. Future research should focus on elucidating the specific biological activities of this dipeptide, including its transport kinetics, metabolic fate, and potential modulation of cellular signaling pathways. Such studies will be crucial in determining its potential applications in nutrition, pharmacology, and drug development.
References
An In-depth Technical Guide to the Enzymatic Cleavage Sites of H-Met-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential enzymatic cleavage sites of the dipeptide L-Methionyl-L-Asparagine (H-Met-Asn-OH). Understanding the metabolic stability of small peptides is crucial for the development of peptide-based therapeutics and for elucidating their roles in biological systems. This document outlines the probable enzymatic pathways involved in the hydrolysis of this compound, discusses the substrate specificities of relevant proteases, presents available quantitative data for related substrates, and provides detailed experimental protocols for determining cleavage sites.
Introduction to the Enzymatic Lability of this compound
The dipeptide this compound, composed of an N-terminal methionine and a C-terminal asparagine, is susceptible to enzymatic cleavage by various proteases. The primary sites of enzymatic attack are the N-terminal amino group, the C-terminal carboxyl group, and the internal peptide bond. The likelihood of cleavage at these sites is dictated by the specificity of the enzymes present in the biological environment.
Based on the structure of this compound, the most probable enzymatic degradation will be initiated by aminopeptidases, which act on the N-terminal methionine. Carboxypeptidases that recognize C-terminal asparagine may also contribute to its metabolism. Cleavage of the internal peptide bond by endopeptidases is less likely, as common endopeptidases typically recognize specific sequences of amino acids not present in this simple dipeptide.
Potential Enzymatic Cleavage Sites
N-Terminal Cleavage by Aminopeptidases
The most probable enzymatic cleavage of this compound involves the removal of the N-terminal methionine by aminopeptidases.
-
Methionine Aminopeptidases (MAPs): These ubiquitous enzymes are responsible for the co-translational and post-translational removal of the initiator methionine from nascent polypeptide chains. The specificity of MAPs is highly influenced by the nature of the amino acid at the P1' position (the residue adjacent to the N-terminal methionine). While MAPs generally prefer small, uncharged residues at the P1' position, some studies have shown that asparagine at this position is tolerated, suggesting that this compound could be a substrate for these enzymes.
C-Terminal Cleavage by Carboxypeptidases
Cleavage at the C-terminus would involve the removal of the asparagine residue by carboxypeptidases.
-
Carboxypeptidase A (CPA): This digestive enzyme typically shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains. Its activity on peptides with a C-terminal asparagine is generally low.
-
Carboxypeptidase Y: This is a less specific carboxypeptidase and has been shown to cleave a wider variety of C-terminal residues. It is possible that Carboxypeptidase Y could hydrolyze the peptide bond to release asparagine.
Internal Peptide Bond Cleavage by Endopeptidases
Endopeptidases cleave peptide bonds within a polypeptide chain and usually recognize specific amino acid sequences. For a simple dipeptide like this compound, cleavage by a specific endopeptidase is unlikely unless it is part of a larger polypeptide chain that forms a recognition motif for a particular enzyme. There is no strong evidence to suggest that common endopeptidases have a high affinity for the Met-Asn linkage itself.
Quantitative Data on Enzymatic Cleavage
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Methionine Aminopeptidase 2 | Met-Ala-Ser | 1.3 | 130 | 10,000 | [1] |
| Human Methionine Aminopeptidase 2 | Met-Gly-Ser | 0.8 | 200 | 4,000 | [1] |
| Human Methionine Aminopeptidase 2 | Met-Val-Ser | 0.04 | 150 | 270 | [1] |
| E. coli Methionine Aminopeptidase | Met-Ala-Pro | 11.2 | 120 | 93,000 | [1] |
| E. coli Methionine Aminopeptidase | Met-Gly-Gly | - | - | - | [2] |
Note: The catalytic efficiency of human MetAP2 for dipeptide substrates has been reported to be at least 250-fold lower than for tripeptides. This suggests that the cleavage of this compound by MAPs would likely be a relatively slow process compared to the cleavage of longer peptides with a preferred P1' residue.
Experimental Protocols
Protocol for Determination of Enzymatic Cleavage Site by LC-MS/MS
This protocol outlines a general method for identifying the cleavage products of this compound following incubation with a protease.
Materials:
-
This compound dipeptide
-
Selected protease (e.g., Methionine Aminopeptidase, Carboxypeptidase A, or a tissue extract)
-
Reaction Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
Prepare a solution of this compound in the appropriate reaction buffer at a known concentration (e.g., 1 mM).
-
Initiate the reaction by adding the protease to the dipeptide solution at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, quench a sample of the reaction mixture by adding an equal volume of the quenching solution.
-
-
LC-MS/MS Analysis:
-
Inject the quenched samples into the LC-MS/MS system.
-
Separate the components of the reaction mixture using a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluent by mass spectrometry in both full scan mode (to identify the m/z of the parent dipeptide and its cleavage products) and tandem MS (MS/MS) mode (to confirm the identity of the fragments).
-
-
Data Analysis:
-
Analyze the mass spectra to identify the masses of the intact this compound and any new species that appear over time.
-
Expected cleavage products:
-
N-terminal cleavage: Methionine (m/z 150.05) and Asparagine (m/z 133.05)
-
C-terminal cleavage: Methionine (m/z 150.05) and Asparagine (m/z 133.05)
-
-
Use MS/MS fragmentation data to confirm the identity of the observed peaks.
-
Protocol for a Fluorescence-Based Enzyme Activity Assay
This protocol describes a general method to quantify the rate of enzymatic hydrolysis of this compound using a fluorescence-based assay. This assay relies on the reaction of a fluorogenic reagent (e.g., fluorescamine or o-phthaldialdehyde) with the primary amines of the cleavage products.
Materials:
-
This compound dipeptide
-
Selected protease
-
Reaction Buffer
-
Fluorogenic reagent (e.g., Fluorescamine solution in acetone)
-
Borate buffer (pH 9.0)
-
Fluorescence microplate reader
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 4.1.
-
-
Derivatization:
-
At each time point, take an aliquot of the reaction mixture and add it to a well of a microplate.
-
Add borate buffer to adjust the pH to the optimal range for the derivatization reaction.
-
Add the fluorogenic reagent to each well and mix.
-
Allow the reaction to proceed for a specified time in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~390/475 nm for fluorescamine).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the expected cleavage products (methionine and asparagine).
-
Use the standard curve to convert the fluorescence readings into the concentration of product formed.
-
Plot the concentration of product versus time to determine the initial reaction velocity.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizations
The following diagrams illustrate the potential enzymatic cleavage pathways of this compound and a typical experimental workflow for their identification.
Caption: Potential enzymatic cleavage pathways of this compound.
Caption: Experimental workflow for identifying enzymatic cleavage sites.
Conclusion
The enzymatic cleavage of this compound is most likely to be initiated by aminopeptidases acting on the N-terminal methionine. While carboxypeptidases may also play a role, their activity on a C-terminal asparagine is generally less pronounced. The provided experimental protocols offer robust methods for confirming these predicted cleavage sites and for quantifying the kinetics of hydrolysis. The data and methodologies presented in this guide will be valuable for researchers in drug development and proteomics who are investigating the stability and metabolism of small peptides.
References
An In-depth Technical Guide on the Cellular Uptake Mechanism of the Met-Asn Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular uptake of the dipeptide Methionine-Asparagine (Met-Asn) is a critical process in nutrient absorption and has significant implications for drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing the entry of Met-Asn into cells. The primary pathway for Met-Asn uptake is carrier-mediated active transport facilitated by proton-coupled oligopeptide transporters of the Solute Carrier (SLC) 15 family, namely PEPT1 (SLC15A1) and PEPT2 (SLC15A2). A potential, albeit likely minor, role may also be played by the proton-coupled amino acid transporter PAT1 (SLC36A1). This document details the characteristics of these transporters, the kinetic parameters of dipeptide transport, the intricate signaling pathways that regulate transporter expression and activity, and standardized experimental protocols for studying Met-Asn uptake.
Core Cellular Uptake Mechanisms
The transport of Met-Asn across the plasma membrane is an active process, primarily driven by an inwardly directed proton gradient. This mechanism allows for the accumulation of the dipeptide within the cell against its concentration gradient.
Primary Transporters: PEPT1 and PEPT2
The principal mediators of Met-Asn cellular uptake are the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[1][2] These transporters are highly promiscuous, capable of transporting a vast array of di- and tripeptides.[1][2]
-
PEPT1 (SLC15A1): Characterized as a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[3] It is also found in other tissues, such as the kidney. The transport process is electrogenic, involving the co-transport of one proton with a neutral dipeptide.
-
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the kidney for the reabsorption of peptides from the glomerular filtrate, and is also found in various other tissues including the brain, lung, and mammary gland. PEPT2 also operates via a proton-coupled mechanism. Given its higher affinity, PEPT2 is a significant player in tissues where peptide concentrations are typically lower than in the intestinal lumen.
Potential Secondary Transporter: PAT1 (SLC36A1)
The proton-coupled amino acid transporter 1 (PAT1), also known as SLC36A1, is another potential, though likely less significant, route for Met-Asn uptake. PAT1 transports small, neutral amino acids and has been shown to transport some dipeptides, such as Gly-Sar and Gly-Gly. However, its substrate specificity for a broader range of dipeptides is not as extensive as that of PEPT1 and PEPT2.
Data Presentation: Quantitative Transport Kinetics
Table 1: Kinetic Parameters for PEPT1-Mediated Dipeptide Transport
| Substrate | Cell Line | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |
| Glycylsarcosine (Gly-Sar) | Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 | |
| Glycylsarcosine (Gly-Sar) | Mouse Jejunum | 9.96 | 233 pmol/mg/20 sec |
Table 2: Kinetic Parameters for PEPT2-Mediated Dipeptide Transport
| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Methionyl-Methionine (Met-Met) | Bovine Mammary Epithelial Cells (BMECs) | 52.4 | 14.8 | |
| Glycylsarcosine (Gly-Sar) | Rat Kidney Proximal Tubule Cells (SKPT-0193 cl.2) | N/A | N/A |
Table 3: Inhibition Constants (Ki) for Dipeptide Transporters
| Inhibitor | Transporter | Ki (µM) | Reference |
| Lys[Z(NO2)]-Pro | PEPT1 | 5 - 10 | |
| Lys[Z(NO2)]-Val | PEPT1 & PEPT2 | 2 |
Regulatory Signaling Pathways
The expression and activity of PEPT1 and PEPT2 are dynamically regulated by a complex network of intracellular signaling pathways. This regulation allows cells to adapt to varying nutritional states and other external stimuli.
PEPT1 Regulation
The regulation of PEPT1 is multifactorial, involving transcriptional and post-transcriptional mechanisms.
-
cAMP/PKA and PI3K/Akt Pathways: Hormones such as Glucose-dependent insulinotropic polypeptide (GIP) can stimulate PEPT1 activity. This stimulation is mediated through the activation of both the cAMP and PI3K signaling pathways. The cAMP pathway can act through both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Transcriptional Regulation: Several transcription factors are known to modulate PEPT1 gene expression. Cdx2, in concert with Sp1, plays a crucial role in the intestine-specific expression of PEPT1. The Nrf2 pathway can also enhance PEPT1 expression and transport activity.
// Nodes GIP [label="GIP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GIPR [label="GIP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epac [label="Epac", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPT1_Activity [label="PEPT1 Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cdx2 [label="Cdx2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sp1 [label="Sp1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEPT1_Gene [label="PEPT1 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PEPT1_Expression [label="PEPT1 Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GIP -> GIPR [label="binds"]; GIPR -> AC [label="activates"]; GIPR -> PI3K [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; cAMP -> Epac [label="activates"]; PI3K -> Akt [label="activates"]; PKA -> PEPT1_Activity [label="stimulates"]; Epac -> PEPT1_Activity [label="stimulates"]; Akt -> PEPT1_Activity [label="stimulates"];
Cdx2 -> PEPT1_Gene [label="activates transcription"]; Sp1 -> PEPT1_Gene [label="activates transcription"]; Nrf2 -> PEPT1_Gene [label="activates transcription"]; PEPT1_Gene -> PEPT1_Expression; } .dot Caption: Signaling pathways regulating PEPT1 expression and activity.
PEPT2 Regulation
The regulation of the high-affinity transporter PEPT2 also involves multiple signaling cascades.
-
PI3K/Akt and mTOR Pathways: The PI3K/Akt signaling pathway is a key regulator of PEPT2 expression and the transport of dipeptides. The mTOR signaling pathway also modulates PEPT2, with Nedd4-2 acting as a mediator in this regulation.
-
Post-transcriptional Regulation: Several proteins can interact with PEPT2 to modulate its function. The PDZ domain-containing protein (PDZK1) acts as a scaffold protein, and its interaction with PEPT2 is important for the transport of di- and tripeptides in the kidney. Ubiquitin-like specific protease 18 (USP18) can increase the Vmax of PEPT2 by enhancing its expression on the plasma membrane.
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Nedd4_2 [label="Nedd4-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEPT2 [label="PEPT2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDZK1 [label="PDZK1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; USP18 [label="USP18", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [label="binds"]; Receptor -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> mTORC1 [label="activates"]; mTORC1 -> Nedd4_2 [label="regulates"]; Nedd4_2 -> PEPT2 [label="modulates"]; Akt -> PEPT2 [label="regulates expression"]; PDZK1 -> PEPT2 [label="interacts with"]; USP18 -> PEPT2 [label="enhances Vmax"]; } .dot Caption: Signaling pathways regulating PEPT2 expression and activity.
Experimental Protocols
Investigating the cellular uptake of Met-Asn requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Cell Culture Models
-
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal drug and nutrient absorption. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with a brush border, expressing transporters like PEPT1.
-
Seeding and Culture: Caco-2 cells are seeded at a density of approximately 2 x 105 cells/cm2 on Transwell permeable supports. The cells are cultured in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. The culture medium is changed every 2-3 days, and the cells are typically used for transport studies 19-21 days post-seeding to allow for full differentiation.
-
-
CHO Cells: Chinese Hamster Ovary (CHO) cells are another common model, particularly when they are engineered to overexpress a specific transporter of interest, such as PEPT1. This allows for the study of the transporter in a system with low endogenous background transport.
-
Culture Conditions: CHO cells are typically cultured in a suitable medium such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics. For experiments involving dipeptide uptake, cells can be grown in media where specific amino acids are replaced with dipeptides to study their utilization.
-
-
Xenopus laevis Oocytes: Xenopus oocytes are a powerful heterologous expression system for studying transporters. Injection of cRNA encoding the transporter of interest leads to high levels of functional protein expression in the oocyte membrane, making them ideal for electrophysiological and radiolabeled uptake studies.
Radiolabeled Dipeptide Uptake Assay
This is a direct method to quantify the transport of a dipeptide into cells.
-
Cell Preparation: Culture cells (e.g., Caco-2, CHO, or transporter-expressing cells) to confluence in appropriate multi-well plates.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution buffered with HEPES, pH adjusted to 6.0 to favor proton-coupled transport).
-
Pre-incubation: Add transport buffer to the cells and pre-incubate at 37°C for 10-15 minutes to equilibrate.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake solution containing the radiolabeled dipeptide (e.g., [14C]Met-Asn or a suitable analog) at various concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Competitive Inhibition Assay
This assay is used to determine the affinity (Ki) of a non-labeled compound (inhibitor) for the transporter by measuring its ability to compete with the uptake of a radiolabeled substrate.
-
Protocol: Follow the same procedure as the radiolabeled uptake assay (Section 5.2).
-
Inhibitor Addition: In the uptake initiation step, add the uptake solution containing a fixed concentration of the radiolabeled substrate along with varying concentrations of the unlabeled competitor (e.g., Met-Asn).
-
Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the competitor concentration. The data can be fitted to a competitive inhibition model to determine the IC50 (the concentration of inhibitor that reduces substrate uptake by 50%). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the radiolabeled substrate is known.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to directly measure the currents generated by the electrogenic transport of dipeptides.
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the transporter of interest (e.g., PEPT1 or PEPT2). Incubate the oocytes for 2-5 days to allow for transporter expression.
-
TEVC Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Perfuse the oocyte with a solution containing the dipeptide of interest (e.g., Met-Asn) at various concentrations. The transport of the dipeptide and co-transport of protons will generate an inward current, which is recorded.
-
Data Analysis: The magnitude of the current is proportional to the transport rate. By measuring the current at different substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Imax (maximum current).
Conclusion
The cellular uptake of the Met-Asn dipeptide is a sophisticated process orchestrated primarily by the PEPT1 and PEPT2 transporters, with a potential minor contribution from PAT1. The activity of these transporters is tightly controlled by a network of signaling pathways, allowing for cellular adaptation to physiological demands. A thorough understanding of these mechanisms, supported by quantitative kinetic data and robust experimental protocols, is paramount for researchers in the fields of nutrition and pharmacology. This knowledge is not only fundamental to understanding nutrient absorption but also provides a critical foundation for the rational design of peptide-based drugs and prodrugs with enhanced oral bioavailability. Further research to elucidate the precise kinetic parameters of Met-Asn transport and to further unravel the complexities of transporter regulation will undoubtedly open new avenues for therapeutic intervention and drug delivery.
References
- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Methionyl-Asparagine (Met-Asn) Motif in Protein Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Met-Asn-OH, composed of L-methionine and L-asparagine, represents a significant motif in proteomics, influencing protein maturation, stability, and degradation. While its role at the N-terminus is increasingly understood in the context of co-translational modifications, the structural and functional implications of this dipeptide as an internal motif are less characterized. This technical guide provides a comprehensive overview of the current understanding of the Met-Asn motif, detailing its involvement in N-terminal methionine excision, its potential as a degradation signal, and the broader structural contributions of its constituent amino acids. Furthermore, this document outlines key experimental protocols for the investigation of this dipeptide and similar motifs, offering a valuable resource for researchers in proteomics, structural biology, and drug discovery.
Chemical and Physical Properties of this compound
The dipeptide this compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C9H17N3O4S | --INVALID-LINK-- |
| Molecular Weight | 263.32 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | --INVALID-LINK-- |
| Canonical SMILES | CSCC--INVALID-LINK--N)C(=O)O">C@HN | --INVALID-LINK-- |
| CAS Number | 36261-61-7 | --INVALID-LINK-- |
The N-Terminal Met-Asn Motif: A Key Player in Protein Maturation
The fate of the initial methionine (iMet) residue of a nascent polypeptide chain is a critical step in protein maturation. This process, known as N-terminal methionine excision (NME), is catalyzed by methionine aminopeptidases (MetAPs). The efficiency of NME is largely determined by the identity of the amino acid at the second position (P1').
Initially, in vitro studies suggested that proteins with asparagine (Asn) at the P1' position were poor substrates for MetAP, leading to the retention of the N-terminal methionine. However, subsequent in vivo and bioinformatic analyses, particularly in bacteria, have revealed that the cleavage of iMet from a Met-Asn N-terminus is a common and physiologically relevant event. This indicates that other cellular factors may influence MetAP activity in a cellular context.
The processing of the N-terminal Met-Asn motif has significant implications for protein stability. The identity of the N-terminal amino acid is a key determinant in the N-end rule pathway, which governs the rate of protein degradation. An unacetylated N-terminal methionine followed by a hydrophobic residue can act as a degradation signal (N-degron), targeting the protein for ubiquitination and subsequent proteasomal degradation. While asparagine is a polar residue, the processing of the Met-Asn N-terminus can expose a new N-terminal residue, thereby influencing the protein's half-life.
The Internal Met-Asn Motif: Structural Implications
While the N-terminal Met-Asn motif is primarily involved in processing and stability, the role of this dipeptide as an internal sequence is less defined. The structural contribution of an internal Met-Asn motif is likely influenced by the properties of its constituent amino acids and the surrounding sequence context.
Methionine, with its flexible, unbranched hydrophobic side chain, can participate in stabilizing interactions within the protein core. Notably, the sulfur atom in methionine can engage in favorable interactions with the pi systems of aromatic residues (phenylalanine, tyrosine, tryptophan), forming a "Met-aromatic motif". These interactions contribute an additional stabilization energy of 1-1.5 kcal/mol compared to purely hydrophobic interactions and are found in approximately one-third of all known protein structures. Therefore, an internal Met-Asn motif could contribute to the local and overall stability of a protein if the methionine residue is spatially close to an aromatic side chain.
Asparagine, a polar amino acid, is frequently found on the protein surface where it can form hydrogen bonds with water or other polar residues. Its side chain can also act as a hydrogen bond donor and acceptor. The conformational preferences of asparagine-containing peptides are influenced by the formation of intramolecular hydrogen bonds, often leading to the adoption of turn-like structures.
The combination of methionine's hydrophobic character and asparagine's polar nature within an internal Met-Asn motif could play a role in defining boundaries between protein core and surface regions or in mediating specific turns or loops in the protein structure.
L-Methionyl-L-asparagine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionyl-L-asparagine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-asparagine. As the building blocks of proteins, peptides play a crucial role in numerous biological processes.[1][2][3][4][5] The unique combination of the sulfur-containing, hydrophobic side chain of methionine and the polar, amide-containing side chain of asparagine imparts specific physicochemical characteristics to this dipeptide, influencing its structure, stability, and potential biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of L-Methionyl-L-asparagine, offering valuable data and experimental methodologies for researchers in drug discovery and development.
Chemical Identity and Computed Properties
L-Methionyl-L-asparagine, with the molecular formula C9H17N3O4S, is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-asparagine. While extensive experimental data on the dipeptide is limited, computational models provide valuable insights into its properties.
| Property | Value | Source |
| Molecular Formula | C9H17N3O4S | PubChem |
| Molecular Weight | 263.32 g/mol | PubChem |
| Exact Mass | 263.09397721 Da | PubChem |
| Topological Polar Surface Area | 161 Ų | PubChem |
| XLogP3-AA | -3.5 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Physicochemical Properties of Constituent Amino Acids
In the absence of specific experimental data for L-Methionyl-L-asparagine, the properties of its constituent amino acids, L-methionine and L-asparagine, can provide a foundational understanding.
L-Methionine
L-methionine is an essential amino acid crucial for protein synthesis, metabolism, and detoxification.
| Property | Value | Source |
| Melting Point | 281 °C (decomposes) | PubChem |
| Solubility in Water | 5.55 g/100 mL at 25 °C | PubChem |
| pKa (α-carboxyl) | 2.28 | PubChem |
| pKa (α-amino) | 9.21 | PubChem |
L-Asparagine
L-asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue.
| Property | Value | Source |
| Melting Point | 234-235 °C | PubChem |
| Solubility in Water | 2.94 g/100 mL at 25 °C | PubChem |
| pKa (α-carboxyl) | 2.02 | Sigma-Aldrich |
| pKa (α-amino) | 8.80 | Sigma-Aldrich |
Experimental Protocols for Physicochemical Characterization
To facilitate further research, this section details the methodologies for determining the key physicochemical properties of dipeptides like L-Methionyl-L-asparagine.
Synthesis and Purification
A general workflow for the synthesis and purification of a dipeptide is crucial for obtaining a sample of sufficient purity for characterization.
A common method for dipeptide synthesis involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the purified, lyophilized dipeptide is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded.
Solubility Assessment
Determining the solubility of a dipeptide in various solvents is essential for formulation and in vitro studies.
Methodology:
-
Solvent Selection: A range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol) should be tested.
-
Equilibrium Method: An excess amount of the dipeptide is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Quantification: The solution is filtered, and the concentration of the dissolved dipeptide is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constants (pKa) of the ionizable groups (α-amino, α-carboxyl, and any ionizable side chains) are critical for understanding the dipeptide's charge state at different pH values.
Methodology (Capillary Electrophoresis):
-
Instrumentation: A capillary electrophoresis (CE) system equipped with a UV detector.
-
Procedure: The effective electrophoretic mobility of the dipeptide is measured over a range of pH values.
-
Data Analysis: The pKa values are determined by fitting the mobility versus pH data to a sigmoidal curve.
Methodology (NMR Spectroscopy):
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure: 1H NMR spectra of the dipeptide are acquired at various pH values.
-
Data Analysis: The chemical shifts of protons adjacent to the ionizable groups are plotted against pH, and the pKa is determined from the inflection point of the resulting titration curve.
Stability Analysis
The stability of a dipeptide is crucial for its shelf-life and in vivo efficacy. Degradation can occur through mechanisms such as hydrolysis of the peptide bond and deamidation of the asparagine residue.
Methodology (In Vitro Stability in Serum/Plasma):
-
Sample Preparation: The dipeptide is incubated in human serum or plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: Proteins are precipitated from the aliquots, typically using an organic solvent like acetonitrile.
-
Quantification: The concentration of the remaining intact dipeptide in the supernatant is quantified by RP-HPLC or LC-MS/MS. The degradation rate and half-life can then be calculated.
Analytical Characterization Workflow
A systematic approach is necessary for the comprehensive analytical characterization of a newly synthesized dipeptide.
Potential Biological Significance
While specific signaling pathways involving L-Methionyl-L-asparagine are not well-documented, the biological roles of its constituent amino acids suggest potential areas of interest. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. Asparagine is crucial for the synthesis of glycoproteins and can influence cell proliferation. Short peptides can act as signaling molecules and neuromodulators. Therefore, L-Methionyl-L-asparagine could potentially play a role in metabolic regulation or cellular signaling, warranting further investigation.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of L-Methionyl-L-asparagine, drawing upon computed data and the known properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine the specific physicochemical parameters of this dipeptide. A thorough understanding of these properties is fundamental for advancing research into the potential therapeutic applications of L-Methionyl-L-asparagine and other short peptides in drug development.
References
Conformational Analysis of H-Met-Asn-OH: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of the dipeptide L-methionyl-L-asparagine (H-Met-Asn-OH). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural properties of small peptides. This document outlines the key physicochemical properties of this compound, details established experimental and computational protocols for its conformational analysis, and presents representative data in structured tables. Furthermore, logical workflows for conformational analysis are visualized to provide a clear understanding of the process.
Introduction
The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of peptide research and drug design. The dipeptide this compound, formed from the formal condensation of the carboxyl group of L-methionine with the amino group of L-asparagine, presents an interesting case for conformational study due to the flexibility of the methionine side chain and the hydrogen bonding capabilities of the asparagine side chain.[1] Understanding the preferred conformations of this dipeptide can provide insights into its potential interactions with biological targets and inform the design of peptidomimetics.
This guide will delve into the primary techniques used for the conformational analysis of this compound, namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its study.
| Property | Value | Source |
| Molecular Formula | C9H17N3O4S | PubChem CID: 6992579[1] |
| Molecular Weight | 263.32 g/mol | PubChem CID: 6992579[1] |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | PubChem CID: 6992579[1] |
| Canonical SMILES | CSCC--INVALID-LINK--N)C(=O)O">C@@HN | PubChem CID: 6992579[1] |
| ChEBI ID | CHEBI:141442 | PubChem CID: 6992579 |
Experimental and Computational Methodologies
The conformational landscape of this compound can be elucidated through a combination of experimental techniques and computational simulations.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise atomic coordinates of the dipeptide in its crystalline state. The crystal structure of L-methionyl-L-asparagine has been determined, offering a static snapshot of a low-energy conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound are typically grown by slow evaporation of a saturated aqueous solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: A sample of this compound is dissolved in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1-5 mM. The pH is adjusted to a desired value, typically between 4 and 6.
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. The mixing time for the NOESY experiment is optimized to observe intramolecular NOEs.
-
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Resonance Assignment: The proton resonances are assigned to specific atoms in the dipeptide by analyzing the cross-peaks in the COSY and TOCSY spectra.
-
Structural Restraints and Calculation: NOE cross-peaks are integrated to derive interproton distance restraints. Dihedral angle restraints can be estimated from ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation. These restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational landscape of this compound by simulating the atomic motions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
An initial 3D structure of this compound is generated, for instance, from crystallographic data or by using peptide building software.
-
The dipeptide is placed in a periodic box of a chosen water model (e.g., TIP3P).
-
Counter-ions are added to neutralize the system if necessary.
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the dipeptide.
-
Production Run: A long MD simulation (typically nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of the dipeptide. Trajectories of atomic coordinates are saved at regular intervals.
-
Analysis: The saved trajectories are analyzed to determine various properties, including:
-
Ramachandran plot analysis: To assess the distribution of backbone dihedral angles (φ and ψ).
-
Side-chain dihedral angle analysis: To characterize the conformational preferences of the methionine and asparagine side chains.
-
Clustering analysis: To group similar conformations and identify the most populated conformational states.
-
Free energy landscape: To visualize the relative energies of different conformations.
-
Quantitative Conformational Data (Representative)
The following tables present representative quantitative data for the conformational analysis of this compound, derived from typical values observed for dipeptides containing methionine and asparagine in computational and experimental studies.
Table 1: Representative Backbone Dihedral Angles (φ, ψ) from MD Simulations
| Conformation Cluster | φ (degrees) | ψ (degrees) | Population (%) |
| 1 | -140 | 150 | 45 |
| 2 | -70 | 140 | 25 |
| 3 | -80 | -30 | 15 |
| 4 | 60 | 40 | 10 |
| 5 | Other | Other | 5 |
Table 2: Representative Side-Chain Dihedral Angles (χ) from MD Simulations
| Amino Acid | Dihedral Angle | Dominant Conformations (degrees) |
| Methionine | χ₁ (N-Cα-Cβ-Cγ) | -60, 180, 60 |
| χ₂ (Cα-Cβ-Cγ-Sδ) | -60, 180, 60 | |
| χ₃ (Cβ-Cγ-Sδ-Cε) | -90, 180, 90 | |
| Asparagine | χ₁ (N-Cα-Cβ-Cγ) | -70, 170 |
| χ₂ (Cα-Cβ-Cγ-Nδ₂) | -160, 20 |
Table 3: Representative NMR-Derived Interproton Distances (NOEs)
| Proton 1 | Proton 2 | Distance (Å) |
| Asn Hα | Met Hα | > 4.0 |
| Asn Hα | Asn Hβ | 2.5 - 3.5 |
| Met Hα | Met Hβ | 2.5 - 3.5 |
| Met Hα | Met Hγ | 3.0 - 4.5 |
| Asn HN | Asn Hα | 2.2 - 3.0 |
| Met HN | Met Hα | 2.2 - 3.0 |
Visualizations
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a dipeptide like this compound.
Ramachandran Plot
The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles φ and ψ of amino acid residues. The plot for this compound would show the distribution of these angles from experimental or computational data.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of H-Met-Asn-OH
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Methionyl-L-Asparagine (H-Met-Asn-OH) using Fmoc/tBu chemistry. The protocol addresses key challenges associated with these specific amino acids, including the prevention of aspartimide formation from asparagine and the mitigation of methionine oxidation. Detailed methodologies for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are presented. This guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely adopted due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder overall reaction conditions compared to older Boc/Bzl methods.[3]
The synthesis of the dipeptide this compound presents two primary challenges:
-
Asparagine (Asn) Side Reactions: During the piperidine-mediated Fmoc deprotection, the side-chain amide of asparagine can undergo base-catalyzed cyclization to form an aspartimide intermediate. This can lead to racemization and the formation of undesirable β-aspartyl peptide impurities.[4] To circumvent this, the asparagine side-chain is protected with a bulky group, such as trityl (Trt).[4]
-
Methionine (Met) Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide, particularly during the final acidic cleavage step. This side reaction compromises the purity and biological activity of the final peptide. The use of specialized cleavage cocktails containing scavengers is essential to prevent this oxidation.
This protocol details a robust procedure for synthesizing this compound, beginning with the loading of Fmoc-Asn(Trt)-OH onto a 2-chlorotrityl chloride resin and culminating in a final cleavage step optimized to preserve the integrity of the methionine residue.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the synthesis. All reagents should be of peptide synthesis grade.
| Category | Item | Supplier Recommendation |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g | Standard peptide synthesis suppliers |
| Amino Acids | Fmoc-Asn(Trt)-OH | Novabiochem® or equivalent |
| Fmoc-Met-OH | Standard peptide synthesis suppliers | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Standard peptide synthesis suppliers |
| HOBt (Hydroxybenzotriazole) | Standard peptide synthesis suppliers | |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Standard peptide synthesis suppliers |
| Piperidine | Standard peptide synthesis suppliers | |
| Solvents | DMF (N,N-Dimethylformamide), Amine-free | Standard peptide synthesis suppliers |
| DCM (Dichloromethane) | Standard peptide synthesis suppliers | |
| Methanol (MeOH) | Standard peptide synthesis suppliers | |
| Diethyl ether, cold | Standard peptide synthesis suppliers | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Standard peptide synthesis suppliers |
| Thioanisole | Standard peptide synthesis suppliers | |
| Phenol | Standard peptide synthesis suppliers | |
| 1,2-Ethanedithiol (EDT) | Standard peptide synthesis suppliers | |
| Dimethylsulfide (DMS) | Standard peptide synthesis suppliers | |
| Ammonium Iodide (NH₄I) | Standard peptide synthesis suppliers | |
| Water, deionized | N/A |
Experimental Protocols
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the solid-phase synthesis of this compound.
Step 1: Resin Swelling and First Amino Acid Loading
This protocol uses 2-chlorotrityl chloride (2-CTC) resin, which is ideal for producing peptides with a C-terminal carboxylic acid.
-
Place the 2-CTC resin (e.g., 1 g, ~1.2 mmol) in a peptide synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Dissolve Fmoc-Asn(Trt)-OH (1.5 eq.) and DIPEA (4.0 eq.) in dry DCM (10 mL/g resin).
-
Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted chloride sites, drain the solution and add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) (10 mL). Agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry a small sample of the resin under vacuum to determine the loading efficiency.
Step 2: Quantification of Resin Loading
The loading of the first amino acid must be quantified to calculate the reagents needed for subsequent steps. This is achieved by spectrophotometrically measuring the amount of Fmoc adduct released upon treatment with piperidine.
-
Accurately weigh a small amount of the dried resin (e.g., 5-10 mg).
-
Place the resin in a small vial and add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate for 30 minutes to ensure complete Fmoc deprotection.
-
Dilute an aliquot of the supernatant with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (0.1-1.0 AU).
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume [mL]) / (7800 M⁻¹cm⁻¹ × Resin Mass [g] × Path Length [cm]) (The extinction coefficient ε for the adduct is ~7800 M⁻¹cm⁻¹).
Step 3: Peptide Elongation (Coupling of Methionine)
The following steps describe a single synthesis cycle for coupling the next amino acid.
Reagent Calculation Table
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Met-OH | 3.0 - 4.0 |
| HBTU/HOBt | 2.9 - 3.9 |
| DIPEA | 6.0 - 8.0 |
Protocol:
-
Fmoc Deprotection:
-
Swell the Fmoc-Asn(Trt)-resin in DMF for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Met-OH (3-4 eq.), HBTU/HOBt (0.98 eq. relative to amino acid), and DIPEA (2 eq. relative to amino acid) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test (should be negative, indicating no remaining free amines).
-
After completion, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Step 4: Final Fmoc Deprotection
-
After the final coupling step, repeat the Fmoc deprotection procedure as described in section 3.3 to expose the N-terminal amine of Methionine.
-
After deprotection, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight.
Step 5: Cleavage and Global Deprotection
Due to the presence of methionine, a specialized cleavage cocktail is required to prevent oxidation. Reagent H is a well-established cocktail for this purpose.
Caption: Cleavage and deprotection of this compound from the resin.
Cleavage Cocktail Compositions
| Reagent | Standard Cocktail (Reagent K) [% w/w] | Met-Optimized Cocktail (Reagent H) [% w/w] |
| Trifluoroacetic Acid (TFA) | 82.5 | 81.0 |
| Phenol | 5.0 | 5.0 |
| Water | 5.0 | 3.0 |
| Thioanisole | 5.0 | 5.0 |
| 1,2-Ethanedithiol (EDT) | 2.5 | 2.5 |
| Dimethylsulfide (DMS) | - | 2.0 |
| Ammonium Iodide (NH₄I) | - | 1.5 |
Protocol:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the chilled Met-Optimized cleavage cocktail (Reagent H) to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Reduce the volume of the combined filtrate by approximately 50% using a gentle stream of nitrogen.
Step 6: Peptide Precipitation and Purification
-
Add the concentrated filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude product using HPLC and Mass Spectrometry (MS) and purify further using preparative HPLC if required.
Disclaimer: This protocol is a general guideline. Optimization may be necessary based on the specific scale of synthesis, equipment, and reagent purity. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: L-Methionine and L-Asparagine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine and L-Asparagine are crucial amino acids for the successful in vitro cultivation of mammalian cells. L-Methionine is an essential amino acid, playing a vital role in protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. L-Asparagine is a non-essential amino acid for most normal cells but becomes conditionally essential for certain cell types, particularly rapidly proliferating cells and some cancer cell lines, to support robust growth and protein synthesis. The co-supplementation of these amino acids can be critical for optimizing cell growth, viability, and recombinant protein production.
Application Notes
The supplementation of cell culture media with L-Methionine and L-Asparagine is pivotal for various applications:
-
Enhanced Cell Growth and Proliferation: Adequate levels of both amino acids are essential for sustaining high rates of cell division. L-Asparagine, in particular, can support cell proliferation in the absence of glutamine.[1][2]
-
Increased Protein and Antibody Production: Optimizing the concentrations of L-Methionine and L-Asparagine can significantly boost the yield of recombinant proteins and monoclonal antibodies in CHO and other production cell lines.[3][4] Supplementing CHO culture media with asparagine and cysteine has been shown to increase cell-specific productivity by 85%.[3]
-
Cancer Research: Many cancer cell lines exhibit a heightened dependence on exogenous L-Methionine and L-Asparagine. This "methionine dependency" and asparagine auxotrophy are exploited in cancer therapy, making the controlled supplementation of these amino acids a key aspect of in vitro cancer models.
-
Metabolic Studies: The use of stable isotope-labeled L-Methionine, such as L-Methionine-d8, is a powerful tool in quantitative proteomics (SILAC) to study protein turnover and expression changes in response to various stimuli.
-
Improved Cell Viability: L-Asparagine has been shown to be necessary and sufficient to suppress apoptosis induced by glutamine withdrawal.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Methionine and L-Asparagine supplementation on various cell culture parameters as reported in the literature.
Table 1: Effects of L-Asparagine Supplementation on Cell Culture Performance
| Cell Line | Parameter | Condition | Result | Reference |
| CHO Cells | Cell-Specific Productivity | Supplementation with Asparagine and Cysteine | 85% increase | |
| SF188 Cells | Viability | Glutamine deprivation with 0.2 mM Asparagine | Supported survival | |
| HeLa Cells | Proliferation | ASNS knockdown | Rescued by 0.1 mM Asparagine |
Table 2: Effects of L-Methionine on Cancer Cell Proliferation
| Cell Line | Parameter | Condition | Result | Reference |
| BXPC-3 | Cell Growth | 5 mg/ml L-Methionine for 7 days | 31-32% reduction | |
| HPAC | Cell Growth | 5 mg/ml L-Methionine for 7 days | 35% reduction | |
| MCF-7 | Cell Cycle | 5 mg/ml L-Methionine for 72 hours | G1 phase arrest | |
| LNCaP | Cell Cycle | 5 mg/ml L-Methionine for 72 hours | G1 phase arrest |
Experimental Protocols
Protocol 1: Preparation of L-Methionine and L-Asparagine Stock Solutions for Co-supplementation
Materials:
-
L-Methionine powder (cell culture grade)
-
L-Asparagine powder (cell culture grade)
-
Sterile, deionized water or PBS
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile conical tubes
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Prepare L-Methionine Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of L-Methionine powder.
-
Dissolve the powder in a known volume of sterile water or PBS to achieve a 100 mM concentration.
-
Gently warm the solution if necessary to aid dissolution, but do not boil.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
-
Prepare L-Asparagine Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of L-Asparagine powder.
-
Dissolve the powder in a known volume of sterile water to achieve a 100 mM concentration.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Note: L-Asparagine can deaminate in solution, producing toxic ammonia. It is recommended to add the asparagine supplement to the medium just before use.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Supplementation of Basal Medium with L-Methionine and L-Asparagine
Materials:
-
Basal cell culture medium (deficient in L-Methionine and/or L-Asparagine if desired for specific experiments, otherwise standard formulation)
-
Prepared sterile stock solutions of L-Methionine and L-Asparagine
-
Dialyzed Fetal Bovine Serum (dFBS) (optional, recommended for controlled studies)
-
Other standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
Procedure:
-
Determine Final Concentrations: The optimal final concentrations of L-Methionine and L-Asparagine will vary depending on the cell line and experimental goals. Refer to the medium manufacturer's specifications for standard concentrations or perform a dose-response experiment to determine the optimal levels.
-
Medium Preparation:
-
Start with a bottle of basal medium.
-
Add the required volumes of the sterile L-Methionine and L-Asparagine stock solutions to the basal medium to achieve the desired final concentrations.
-
If using, add dialyzed FBS to the desired final concentration (e.g., 10%). Using dialyzed FBS is crucial to avoid introducing unlabeled amino acids from the serum.
-
Add any other required supplements.
-
Gently mix the supplemented medium by inverting the bottle several times.
-
-
Cell Culture:
-
Culture the cells in the freshly prepared medium. For experiments evaluating the effect of supplementation, include appropriate control groups (e.g., medium without supplementation).
-
Monitor cell growth, viability, and other relevant parameters throughout the culture period.
-
Signaling Pathways and Workflows
mTORC1 Signaling Pathway Influenced by Asparagine
General Experimental Workflow for Evaluating Amino Acid Supplementation
References
Application Notes and Protocols: Met-Asn Dipeptide as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Methionine-Asparagine (Met-Asn) dipeptide as a substrate in enzyme assays. This document outlines the rationale, experimental workflows, and detailed protocols for screening and characterizing enzymes that cleave the Met-Asn peptide bond. While specific enzymes with a high affinity for Met-Asn are not extensively documented, this guide provides a framework for identifying and studying such enzymatic activities, which can be valuable in drug discovery and biochemical research.
Introduction
Dipeptides and polypeptides play crucial roles in a myriad of biological processes, and the enzymes that hydrolyze them, known as peptidases, are critical for protein turnover, signaling, and metabolism. The specific cleavage of peptide bonds is a key event in many physiological and pathological pathways, making peptidases attractive targets for drug development.
The Met-Asn dipeptide represents a specific substrate that can be used to identify and characterize novel peptidase activities. Methionine aminopeptidases (MetAPs), for instance, are known to cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] The specificity of MetAPs is primarily determined by the identity of the adjacent amino acid residue (P1' position). While MetAPs typically prefer small, uncharged residues at the P1' position, the exploration of substrates with other residues like asparagine can lead to the discovery of new enzymes or novel specificities of known enzymes.[1] Similarly, broad-specificity aminopeptidases and dipeptidases from various biological sources could potentially hydrolyze the Met-Asn bond.
This document provides protocols for both continuous and discontinuous assays to measure the enzymatic cleavage of Met-Asn, enabling researchers to screen for new enzyme activities and characterize their kinetics.
Principle of the Assays
The enzymatic hydrolysis of the Met-Asn dipeptide can be monitored using several methods. The choice of assay depends on the required sensitivity, throughput, and available instrumentation.
-
Continuous Spectrophotometric Assay: This indirect, coupled-enzyme assay continuously measures the production of one of the products, L-Methionine. The release of L-Methionine is coupled to a series of enzymatic reactions that result in a change in absorbance. For example, L-amino acid oxidase can be used to oxidize L-Methionine, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate.
-
Discontinuous Chromatographic Assay: This direct method measures the decrease in the Met-Asn substrate and the increase in the Met and Asn products over time. The reaction is stopped at specific time points, and the components are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method is highly specific and can be used to confirm the results of the continuous assay.
Experimental Protocols
Materials and Reagents
-
Met-Asn dipeptide (Substrate)
-
Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
For Continuous Assay:
-
L-Amino Acid Oxidase (L-AAO)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
-
For Discontinuous Assay:
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid)
-
-
96-well microplates (for continuous assay)
-
Microcentrifuge tubes (for discontinuous assay)
-
Spectrophotometer or microplate reader
-
Incubator
Protocol for Continuous Spectrophotometric Assay
This protocol is designed for a 96-well plate format but can be adapted for single cuvette assays.
-
Prepare the Reagent Mix: In a single tube, prepare a sufficient volume of reagent mix for all planned reactions. For each reaction, the mix should contain:
-
Assay Buffer (to final volume)
-
Met-Asn dipeptide (at desired final concentration, e.g., 0.1 - 10 mM)
-
L-Amino Acid Oxidase (final concentration, e.g., 0.1 U/mL)
-
Horseradish Peroxidase (final concentration, e.g., 1 U/mL)
-
ABTS (final concentration, e.g., 1 mM)
-
-
Equilibrate: Pre-incubate the reagent mix and the enzyme solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the enzyme solution to the reagent mix to start the reaction. A typical final reaction volume is 200 µL.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm (for ABTS) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure any non-enzymatic substrate degradation.
-
No Substrate Control: Replace the Met-Asn dipeptide with an equal volume of assay buffer to measure any background activity from the enzyme preparation.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction can be determined using the Beer-Lambert law (ε for oxidized ABTS at 405 nm = 36,800 M⁻¹cm⁻¹).
Protocol for Discontinuous Chromatographic Assay (HPLC/LC-MS)
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing assay buffer and Met-Asn dipeptide at various concentrations.
-
Equilibrate: Pre-incubate the reaction mixtures and the enzyme solution at the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add the enzyme solution to each tube to start the reaction.
-
Time Points: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in one of the tubes by adding a quenching solution (e.g., an equal volume of 10% TCA).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein (e.g., 14,000 x g for 10 minutes). Collect the supernatant for analysis.
-
HPLC/LC-MS Analysis: Inject the supernatant onto the HPLC or LC-MS system. Separate the substrate (Met-Asn) and products (Met, Asn) using a suitable gradient.
-
Quantification: Create a standard curve for Met-Asn, Met, and Asn to quantify their concentrations in the samples.
-
Data Analysis: Plot the concentration of product formed (or substrate consumed) against time to determine the reaction rate.
Data Presentation
Quantitative data from enzyme kinetic studies should be summarized in a clear and structured format. The Michaelis-Menten equation is a model used to describe the kinetics of many enzyme-catalyzed reactions.[2] The key parameters are Vmax, the maximum reaction rate, and Km, the substrate concentration at which the reaction rate is half of Vmax.[3]
Table 1: Hypothetical Kinetic Parameters for a Putative Met-Asn Peptidase
| Parameter | Value | Units |
| Vmax | 125.8 | µmol/min/mg |
| Km (Met-Asn) | 2.5 | mM |
| kcat | 50.3 | s⁻¹ |
| kcat/Km | 2.01 x 10⁴ | M⁻¹s⁻¹ |
| Optimal pH | 7.5 - 8.0 | |
| Optimal Temperature | 37 | °C |
Visualizations
Experimental Workflow
Caption: Workflow for screening and characterization of Met-Asn cleaving enzymes.
Signaling Pathway: General Proteolytic Cleavage
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Met-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Asn-OH, or L-Methionyl-L-Asparagine, is a dipeptide composed of the amino acids methionine and asparagine. As with many synthetic peptides, the crude product often contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from synthesis reagents. Achieving high purity is crucial for its application in biological assays, structural studies, and as an intermediate in pharmaceutical development.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely adopted method for the purification of peptides.[1] This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[2] By gradually increasing the concentration of an organic solvent in the mobile phase, compounds are eluted according to their hydrophobic character, allowing for high-resolution separation of the target peptide from impurities.[1]
This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient system containing trifluoroacetic acid (TFA) as an ion-pairing agent.
Analyte Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Full Name | L-Methionyl-L-Asparagine |
| Synonyms | Met-Asn, H-MN-OH |
| Molecular Formula | C₉H₁₇N₃O₄S |
| Molecular Weight | 263.31 g/mol |
Experimental Protocol
This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific instrumentation and the purity of the crude material.
Materials and Reagents
-
Crude this compound powder
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Lyophilizer (freeze-dryer).
-
Analytical HPLC system for purity analysis.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Procedure: For every 1 L of mobile phase, add 1 mL of TFA. Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use.
Sample Preparation
-
Dissolve the crude this compound powder in Mobile Phase A to a final concentration of 10-20 mg/mL.
-
Ensure the sample is completely dissolved. Gentle vortexing or brief sonication can be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.
Preparative HPLC Conditions
| Parameter | Value |
| Column | Preparative C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 45% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Column Temperature | Ambient |
Purification and Fraction Collection
-
Equilibrate the column with 5% Mobile Phase B for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the filtered, crude sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the major peak, which is expected to be the target peptide this compound. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC to determine the purity.
-
Pooling: Combine all fractions with the desired purity level (e.g., ≥98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C until completely solid. Lyophilize the frozen solution for 48-72 hours, or until a dry, white, fluffy powder is obtained.
-
Storage: Store the final purified product at -20°C or -80°C under desiccated conditions.
Expected Results
The described method is anticipated to yield this compound with high purity. The exact retention time and recovery will be influenced by the specific HPLC system, column condition, and the purity of the crude starting material.
| Parameter | Representative Value |
| Analytical Retention Time | Dependent on the specific analytical system, but typically in the early to middle portion of the gradient. |
| Final Purity | >98% (as determined by analytical HPLC at 214 nm) |
| Recovery | 50-70% (dependent on crude purity and loading)[3] |
| Final Form | White, lyophilized powder |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note presents an effective and reproducible strategy for the purification of this compound. By following this protocol, researchers can obtain a highly pure dipeptide suitable for a wide range of scientific and developmental applications.
References
Application Note: Mass Spectrometry Analysis of H-Met-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the dipeptide H-Met-Asn-OH using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is designed to offer high sensitivity and specificity for the detection and quantification of this peptide. This document includes sample preparation, LC-MS/MS parameters, and expected fragmentation patterns, which are crucial for accurate identification and characterization.
Introduction
This compound is a dipeptide composed of methionine and asparagine. The analysis of small peptides like this compound is of growing interest in various fields, including biomarker discovery, metabolic studies, and drug development. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the analysis of such peptides due to its high sensitivity, selectivity, and ability to provide structural information. This application note details a robust method for the analysis of this compound, addressing potential challenges such as the lability of the asparagine residue and the potential for oxidation of the methionine residue.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water. Serially dilute the stock solution with a mixture of 95:5 water:acetonitrile with 0.1% formic acid to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 95:5 water:acetonitrile with 0.1% formic acid.
-
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Method: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for confirmation.
Data Presentation
Predicted Fragmentation of this compound
The protonated molecule of this compound ([M+H]⁺) has a theoretical monoisotopic mass of 264.0916 m/z. Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic b and y fragment ions. The primary fragmentation is expected at the peptide bond.
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z | Fragment Type |
| 264.09 | H-Met⁺ | 132.05 | b₁ |
| 264.09 | H-Asn-OH⁺ | 133.05 | y₁ |
| 264.09 | [M+H - H₂O]⁺ | 246.08 | Neutral Loss |
| 264.09 | [M+H - NH₃]⁺ | 247.08 | Neutral Loss |
| 264.09 | [M+H - CH₃SH]⁺ | 216.06 | Neutral Loss (from Met) |
Note: The presence of a methionine residue makes the peptide susceptible to oxidation (+16 Da). The asparagine residue can undergo deamidation, resulting in a mass increase of approximately 1 Da.[1][2] These potential modifications should be considered during data analysis.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of protonated this compound.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the analysis of this compound. The use of a C18 column with a formic acid-modified mobile phase ensures good chromatographic separation and efficient ionization in positive ESI mode. The predicted fragmentation pattern serves as a guide for the identification and confirmation of the dipeptide.
It is important to monitor for the potential oxidation of the methionine residue, which would result in a precursor ion at m/z 280.09. If oxidation is a concern, the use of antioxidants during sample preparation may be necessary. Furthermore, the deamidation of the asparagine residue can be monitored by looking for a precursor ion at m/z 265.08. High-resolution mass spectrometry can be beneficial in distinguishing these modifications from isotopic peaks.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The described methods are suitable for the quantification and structural confirmation of this dipeptide in various matrices. The provided information on potential modifications and fragmentation pathways will aid researchers in developing and validating their own assays for this and similar small peptides.
References
Application Notes and Protocols for Radiolabeling H-Met-Asn-OH
These application notes provide a detailed protocol for the radiolabeling of the dipeptide H-Met-Asn-OH for use in molecular imaging studies. The following sections are intended for researchers, scientists, and drug development professionals.
Introduction
Radiolabeled peptides are crucial tools in molecular imaging and targeted radionuclide therapy.[1] The dipeptide Methionyl-Asparagine (this compound) can be radiolabeled to serve as a tracer for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive, real-time visualization and quantification of biological processes at the molecular level.[2][3] This protocol outlines the conjugation of a bifunctional chelator to this compound and its subsequent radiolabeling with a metallic radionuclide.
For metallic radionuclides, indirect labeling using a bifunctional chelating agent (BFCA) is the preferred method.[4] The BFCA is covalently attached to the peptide and strongly coordinates the radiometal.[5] This document details the use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a commonly used chelator for various metallic radionuclides, including Gallium-68 (⁶⁸Ga).
Experimental Protocols
Synthesis of DOTA-conjugated this compound
This protocol describes the conjugation of a DOTA-NHS ester to the N-terminal amine of this compound.
Materials:
-
This compound
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water for injection (WFI)
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DOTA-NHS ester to the solution in a 1:1.2 molar ratio of peptide to DOTA-NHS ester.
-
Add DIPEA to the reaction mixture to achieve a final concentration of 2-3 equivalents relative to the peptide, ensuring a basic pH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using analytical HPLC.
-
Upon completion, quench the reaction by adding WFI.
-
Purify the DOTA-H-Met-Asn-OH conjugate using semi-preparative HPLC with a C18 column and a gradient of water (with 0.1% TFA) and ACN (with 0.1% TFA).
-
Collect the fractions containing the purified product.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified fractions to obtain DOTA-H-Met-Asn-OH as a white powder.
-
Store the lyophilized product at -20°C.
Radiolabeling of DOTA-H-Met-Asn-OH with Gallium-68 (⁶⁸Ga)
This section details the radiolabeling of the DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-H-Met-Asn-OH
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.0-4.5)
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9% NaCl)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add 10-20 µg of DOTA-H-Met-Asn-OH dissolved in water.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Purify the reaction mixture using a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove any unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-H-Met-Asn-OH with a small volume of 50% ethanol in saline.
-
The final product is ready for quality control.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
a) Radiochemical Purity (RCP) by radio-Thin Layer Chromatography (radio-TLC)
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: 1 M Sodium Citrate solution (pH 5)
-
Procedure:
-
Spot a small amount of the final product onto the ITLC-SG strip.
-
Develop the chromatogram in the mobile phase.
-
[⁶⁸Ga]Ga-DOTA-H-Met-Asn-OH will remain at the origin (Rf = 0), while free ⁶⁸Ga will move with the solvent front (Rf = 1).
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at each position.
-
-
Acceptance Criteria: RCP should be >95%.
b) Radiochemical Purity (RCP) by radio-High Performance Liquid Chromatography (radio-HPLC)
-
Column: C18 analytical column
-
Mobile Phase: Gradient of water (with 0.1% TFA) and ACN (with 0.1% TFA)
-
Detector: UV detector in series with a radioactivity detector
-
Procedure:
-
Inject a small volume of the final product into the HPLC system.
-
Monitor the chromatogram for both UV absorbance (for the non-radiolabeled peptide) and radioactivity.
-
The retention time of the radiolabeled peptide should correspond to that of the non-radiolabeled standard.
-
Calculate the RCP by integrating the area under the radioactive peak corresponding to the product and dividing it by the total integrated radioactivity.
-
-
Acceptance Criteria: RCP should be >95%.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and radiolabeling of this compound.
Table 1: Synthesis of DOTA-H-Met-Asn-OH
| Parameter | Result |
| Yield | 70-85% |
| Purity (HPLC) | >98% |
| Identity (Mass Spec) | Confirmed |
Table 2: Radiolabeling and Quality Control of [⁶⁸Ga]Ga-DOTA-H-Met-Asn-OH
| Parameter | Result | Method |
| Radiochemical Yield (RCY) | >90% | Radio-TLC |
| Radiochemical Purity (RCP) | >95% | Radio-HPLC |
| Molar Activity (Am) | 10-20 GBq/µmol | Calculated |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and radiolabeling of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical targeting of the c-MET receptor for PET imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of H-Met-Asn-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-Asn-OH, composed of methionine and asparagine, is an area of growing interest in biomedical research. Accurate quantification of this and other dipeptides in biological matrices such as plasma, serum, and tissue is crucial for understanding their physiological roles, metabolic pathways, and potential as biomarkers. This document provides detailed application notes and experimental protocols for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed.
Biological Significance of Dipeptides
Dipeptides are produced from the breakdown of dietary and endogenous proteins. They are absorbed more rapidly than free amino acids and play roles in various physiological processes. The metabolism of dipeptides is organ-specific, with the kidneys, liver, and gut being key sites of uptake and hydrolysis. Understanding the distribution and concentration of specific dipeptides like this compound in different biological compartments can provide insights into metabolic states and disease processes.
Analytical Techniques for this compound Quantification
The primary recommended method for the quantification of this compound is UPLC-MS/MS following pre-column derivatization. This approach offers high sensitivity, specificity, and throughput.
Primary Technique: UPLC-MS/MS with Pre-column Derivatization
This method involves the derivatization of this compound with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) to enhance its chromatographic retention and ionization efficiency. The derivatized dipeptide is then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Alternative Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an effective technique for separating polar compounds like small peptides. It can be used as an alternative or complementary method to reversed-phase UPLC, particularly for separating modified and unmodified peptides.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the UPLC-MS/MS method for this compound. These values are based on typical performance for similar dipeptides and should be validated in your laboratory.
| Parameter | UPLC-MS/MS with AccQ-Tag Derivatization | HILIC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 1.0 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 5.0 - 25 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99) | 5.0 - 1000 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Recovery | 85 - 115% | 80 - 120% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by UPLC-MS/MS
This protocol details the steps for sample preparation, derivatization, and analysis of this compound from plasma or serum samples.
1. Materials and Reagents
-
This compound standard (purity >98%)
-
Internal Standard (IS), e.g., stable isotope-labeled this compound or a similar dipeptide
-
AccQ-Tag™ Ultra Derivatization Kit (Waters)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma/serum (control)
2. Sample Preparation
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 20 mM HCl.
3. Derivatization (using AccQ-Tag™ Ultra Kit) [1][2][3]
-
In a total recovery vial, add 70 µL of AccQ•Tag Ultra Borate Buffer to 10 µL of the reconstituted sample extract or standard.[1]
-
Vortex for 30 seconds.
-
Add 20 µL of freshly prepared AccQ•Tag Ultra Reagent.
-
Vortex immediately for 1 minute.
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: AccQ-Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 2 0.5 2 5.0 20 6.0 90 7.0 90 7.1 2 | 9.0 | 2 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Theoretical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Derivatized this compound 434.1 171.1 20 Derivatized this compound 434.1 263.1 15 Note: The precursor ion (Q1) for the AQC-derivatized dipeptide is [M+H]+. The primary product ion (Q3) at m/z 171.1 is characteristic of the AQC tag. The second transition is specific to the dipeptide. These values should be optimized empirically.
Protocol 2: Quantification of this compound in Tissue Samples by UPLC-MS/MS
This protocol outlines the procedure for extracting and quantifying this compound from tissue homogenates.
1. Materials and Reagents
-
Same as Protocol 1
-
Homogenization Buffer: 10 mM Ammonium Bicarbonate in water
2. Sample Preparation
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer. Keep the sample on ice during homogenization.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform protein precipitation by adding 4 volumes of ice-cold acetonitrile to 1 volume of supernatant.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in 100 µL of 20 mM HCl.
3. Derivatization and UPLC-MS/MS Analysis
-
Follow steps 3 and 4 from Protocol 1.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Troubleshooting & Optimization
Technical Support Center: H-Met-Asn-OH Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of H-Met-Asn-OH synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the dipeptide this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid group. | - Use a more efficient coupling reagent like HATU or HBTU. - Increase the activation time before adding the amine component. |
| Steric hindrance between the amino acids. | - Extend the coupling reaction time. - Consider a double coupling, where the coupling step is repeated with fresh reagents. | |
| Aggregation of the growing peptide chain. | - Use solvents known to disrupt secondary structures, such as a mixture of DCM, DMF, and NMP.[1] | |
| Presence of Side-Products | Dehydration of the asparagine side chain amide to a nitrile. | - Protect the asparagine side chain with a trityl (Trt) group, especially when using carbodiimide coupling agents.[2][3] |
| Oxidation of the methionine thioether to methionine sulfoxide. | - Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail.[4] | |
| Racemization at the chiral centers. | - Perform the coupling reaction at a lower temperature (e.g., 0°C). - Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in minimal amounts.[5] | |
| Incomplete Deprotection | Inefficient removal of N-terminal protecting groups (e.g., Boc or Fmoc). | - For Boc deprotection, ensure the use of anhydrous trifluoroacetic acid (TFA) at 0°C. - For Fmoc deprotection, use a fresh solution of piperidine in DMF. |
| Incomplete removal of side-chain protecting groups. | - Optimize the cleavage cocktail and time based on the specific protecting groups used. For example, the trityl group on asparagine is acid-labile. | |
| Difficult Purification | Co-elution of the desired peptide with impurities. | - Optimize the HPLC gradient to achieve better separation. - Ensure high-purity starting materials to minimize the formation of closely related impurities. |
Frequently Asked Questions (FAQs)
1. Which protecting group strategy is best for this compound synthesis?
Both Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) strategies can be employed for the synthesis of this compound. The choice often depends on the overall synthetic plan and the available instrumentation. The Boc strategy typically involves strong acid for final cleavage, while the Fmoc strategy uses a milder base for N-terminal deprotection, which can be advantageous for sensitive sequences.
2. Is side-chain protection for asparagine necessary?
While asparagine can be used without side-chain protection, there is a risk of dehydration of the side-chain amide to a nitrile, particularly with carbodiimide coupling reagents. To minimize this side reaction and improve solubility, protecting the asparagine side chain with a trityl (Trt) group is recommended.
3. How can I prevent the oxidation of methionine during synthesis and workup?
The thioether in the methionine side chain is susceptible to oxidation. To mitigate this, it is crucial to use deoxygenated solvents and maintain an inert atmosphere during the reaction. During the final cleavage step, adding a scavenger such as dithiothreitol (DTT) to the cleavage cocktail can help prevent oxidation. If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine.
4. What are the optimal coupling reagents for the Met-Asn bond formation?
For efficient coupling, especially if steric hindrance is a concern, stronger activating agents are recommended. Guanidinium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, are generally effective. The choice of coupling reagent should also consider the potential for racemization.
5. What is the best method for purifying the final this compound product?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides like this compound. A gradient of increasing organic solvent (typically acetonitrile) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptide from a C18 column.
Experimental Protocols
General Boc-Protected Methionine and Asparagine(Trt) Coupling Protocol
-
N-terminal Deprotection of Resin-Bound Asparagine(Trt):
-
Swell the Boc-Asn(Trt)-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM and then with dimethylformamide (DMF).
-
-
Activation of Boc-Met-OH:
-
In a separate vessel, dissolve Boc-Met-OH (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HBTU (3 equivalents) and an activator base like HOBt (3 equivalents).
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
-
Coupling:
-
Add the activated Boc-Met-OH solution to the deprotected resin-bound asparagine.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test like the Kaiser test to check for the presence of free amines.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail, such as TFA containing scavengers like triisopropylsilane (TIS) and dithiothreitol (DTT), to simultaneously cleave the peptide from the resin and remove the side-chain protecting group.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the solid product.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Preventing aggregation of L-Methionyl-L-asparagine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the dipeptide L-Methionyl-L-asparagine in solution.
Frequently Asked Questions (FAQs)
Q1: What is L-Methionyl-L-asparagine and why is its aggregation a concern?
L-Methionyl-L-asparagine is a dipeptide composed of L-methionine and L-asparagine. Aggregation, or the self-association of these molecules, can be a significant issue in experimental and pharmaceutical settings. This process can lead to a loss of the peptide's biological activity, reduced product yield, and the formation of insoluble particulates that can interfere with analytical measurements and pose safety risks in therapeutic applications.
Q2: What are the primary factors that induce the aggregation of L-Methionyl-L-asparagine?
Several factors can promote the aggregation of L-Methionyl-L-asparagine in solution. These include:
-
pH: The pH of the solution affects the net charge of the dipeptide. Aggregation is often most pronounced at or near the isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and increasing molecular motion.
-
Ionic Strength: High salt concentrations can lead to a "salting out" effect, reducing the solubility of the dipeptide and promoting aggregation.
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can introduce air-liquid interfaces and induce conformational changes that expose hydrophobic regions, leading to aggregation.
Q3: What are some common excipients that can be used to prevent the aggregation of L-Methionyl-L-asparagine?
A variety of excipients can be employed to stabilize L-Methionyl-L-asparagine in solution and prevent aggregation. These are broadly categorized as:
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can stabilize the native conformation of the dipeptide through preferential exclusion.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors by interacting with the dipeptide and preventing self-association.
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can be effective at low concentrations to prevent surface-induced aggregation.
-
Polymers: Polyethylene glycol (PEG) can increase the viscosity of the solution and sterically hinder the formation of aggregates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with L-Methionyl-L-asparagine.
Problem: Visible precipitation or cloudiness observed in the L-Methionyl-L-asparagine solution.
Initial Assessment Workflow
Caption: Troubleshooting workflow for L-Methionyl-L-asparagine aggregation.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. pH Optimization | The solution pH is close to the isoelectric point (pI) of L-Methionyl-L-asparagine, minimizing electrostatic repulsion. | Adjust the pH of the solution to be at least 1-2 units away from the pI. This can be achieved by adding a suitable buffer. |
| 2. Concentration Adjustment | The concentration of the dipeptide is too high, exceeding its solubility limit under the current conditions. | Reduce the concentration of L-Methionyl-L-asparagine in the solution. If a high concentration is necessary, consider the addition of solubilizing excipients. |
| 3. Temperature Control | The solution is being stored or handled at elevated temperatures, which can promote hydrophobic interactions and aggregation. | Store the solution at a lower temperature, such as 2-8°C. Avoid freeze-thaw cycles, which can also induce aggregation. |
| 4. Excipient Addition | The formulation lacks stabilizing agents to prevent the self-association of the dipeptide molecules. | Introduce appropriate excipients to the solution. The choice of excipient will depend on the specific application and downstream requirements. |
Excipient Selection Guide
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Preferential exclusion, increases the stability of the native state. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Competitively bind to aggregation-prone regions, increasing solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation at air-water interfaces. |
| Polymers | PEG 300/400 | 1-5% (w/v) | Steric hindrance and increased viscosity, slowing down aggregation kinetics. |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregation by Turbidity Measurement
Objective: To quantify the extent of aggregation by measuring the turbidity of the L-Methionyl-L-asparagine solution.
Materials:
-
L-Methionyl-L-asparagine solution
-
UV-Vis Spectrophotometer
-
Cuvettes with a 1 cm path length
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a series of L-Methionyl-L-asparagine solutions at different concentrations in the desired buffer.
-
Also prepare a blank sample containing only the buffer.
-
Set the spectrophotometer to measure absorbance at 350 nm.
-
Blank the spectrophotometer using the buffer-only sample.
-
Measure the absorbance of each L-Methionyl-L-asparagine solution. An increase in absorbance at this wavelength is indicative of increased turbidity due to aggregation.
-
Record the absorbance values and plot them against concentration or time to monitor aggregation kinetics.
Protocol 2: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of aggregates in the L-Methionyl-L-asparagine solution.
Materials:
-
L-Methionyl-L-asparagine solution
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
0.22 µm syringe filters
Procedure:
-
Filter a small volume of the L-Methionyl-L-asparagine solution through a 0.22 µm syringe filter to remove any dust particles.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
The software will analyze the data to generate a size distribution profile, providing the average hydrodynamic diameter of any aggregates present.
Experimental Workflow for Aggregation Analysis
Caption: Workflow for analyzing L-Methionyl-L-asparagine aggregation.
H-Met-asn-OH stability issues and degradation products
Welcome to the technical support center for the dipeptide H-Met-Asn-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its potential degradation products, and troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound arise from the inherent reactivity of its constituent amino acids, methionine (Met) and asparagine (Asn). The primary degradation pathways are:
-
Oxidation of the Methionine Residue: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and further, methionine sulfone.[1][2][3]
-
Deamidation of the Asparagine Residue: The amide group in the asparagine side chain can undergo hydrolysis to form aspartic acid or isoaspartic acid, particularly under neutral to alkaline pH conditions.[4][5]
-
Hydrolysis of the Peptide Bond: Like all peptides, the amide bond linking methionine and asparagine can be hydrolyzed, leading to the formation of the individual amino acids. This is typically accelerated at extreme pH values and elevated temperatures.
Q2: What are the common degradation products of this compound?
A2: The expected degradation products of this compound include:
-
H-Met(O)-Asn-OH (Methionine Sulfoxide derivative)
-
H-Met(O2)-Asn-OH (Methionine Sulfone derivative)
-
H-Met-Asp-OH (Aspartic acid derivative)
-
H-Met-isoAsp-OH (Isoaspartic acid derivative)
-
H-Met-OH (Methionine)
-
H-Asn-OH (Asparagine)
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or below in a tightly sealed container to protect it from moisture and oxygen. Once in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods to minimize freeze-thaw cycles. Avoid prolonged storage in solution, especially at neutral or alkaline pH.
Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely due to degradation of the dipeptide. Refer to the degradation product list in Q2. To identify the peaks, you can perform forced degradation studies (see Troubleshooting Guide) to generate these products and compare their retention times with the unknown peaks in your sample. A stability-indicating HPLC method is crucial for resolving the parent peptide from its degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Purity in Solution
-
Symptom: A significant decrease in the main peak area corresponding to this compound in HPLC analysis shortly after dissolving the peptide.
-
Possible Causes:
-
pH of the solution: Asparagine deamidation is accelerated at neutral to basic pH.
-
Presence of oxidizing agents: Trace metal ions or dissolved oxygen can catalyze the oxidation of methionine.
-
Temperature: Higher temperatures accelerate both deamidation and hydrolysis.
-
-
Troubleshooting Steps:
-
pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize deamidation.
-
Use High-Purity Solvents: Use deoxygenated solvents and high-purity water to reduce oxidative degradation.
-
Work at Low Temperatures: Prepare and handle solutions on ice whenever possible.
-
Fresh is Best: Prepare solutions immediately before use.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results when using this compound solutions.
-
Possible Causes:
-
Degradation over time: The peptide may be degrading in the cell culture medium over the course of the experiment.
-
Formation of biologically active/inactive degradants: The degradation products may have different biological activities compared to the parent peptide.
-
-
Troubleshooting Steps:
-
Stability in Media: Perform a time-course stability study of this compound in your specific cell culture medium by analyzing samples at different time points using a stability-indicating HPLC method.
-
Minimize Incubation Time: If the peptide is unstable, consider shorter incubation times or adding the peptide at multiple time points during the experiment.
-
Test Degradation Products: If possible, synthesize or isolate the main degradation products and test their activity in your assay to understand their contribution to the observed effects.
-
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on the known degradation kinetics of methionine and asparagine residues. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on the Degradation of this compound in Solution at 37°C after 24 hours.
| pH | % this compound Remaining | % Methionine Oxidation Products | % Asparagine Deamidation Products | % Hydrolysis Products |
| 2.0 | 95 | < 1 | < 1 | 4 |
| 5.0 | 98 | < 1 | 1 | < 1 |
| 7.4 | 85 | 2 | 10 | 3 |
| 9.0 | 70 | 3 | 25 | 2 |
Table 2: Effect of Temperature on the Degradation of this compound in Solution (pH 7.4) after 24 hours.
| Temperature | % this compound Remaining | % Methionine Oxidation Products | % Asparagine Deamidation Products | % Hydrolysis Products |
| 4°C | 99 | < 1 | < 1 | < 1 |
| 25°C | 92 | 1 | 5 | 2 |
| 37°C | 85 | 2 | 10 | 3 |
| 50°C | 65 | 4 | 25 | 6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate its potential degradation products, which is essential for developing and validating a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a slightly acidic buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for investigating biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Met-Asn dipeptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with the Met-Asn (Methionine-Asparagine) dipeptide.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving the Met-Asn dipeptide. What are the initial steps I should take?
A1: Low solubility of a peptide can be a frustrating issue. Here is a systematic approach to troubleshoot the problem:
-
Start with a Small Sample: Always begin by testing the solubility of a small portion of your peptide before attempting to dissolve the entire stock. This prevents the loss of valuable material if the chosen solvent is ineffective.
-
Solvent Selection: Based on its constituent amino acids, Met-Asn is a hydrophilic dipeptide. Therefore, it should be soluble in aqueous solutions. Sterile, deionized water or a standard buffer like Phosphate-Buffered Saline (PBS) at a neutral pH is the recommended starting solvent.[1]
-
Sonication: To aid dissolution, sonicate the solution in a water bath for short intervals.[2] This helps to break up any aggregates that may have formed. Be cautious not to overheat the sample, as this can lead to degradation.
-
pH Adjustment: If the dipeptide does not dissolve in neutral water or buffer, the pH of the solution can be adjusted. Since Met-Asn is a neutral peptide, its solubility is lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
Q2: What is the expected solubility of Met-Asn in common solvents?
| Solvent | Expected Solubility | Rationale & Considerations |
| Water | High | Met-Asn is a hydrophilic dipeptide and is expected to be readily soluble in water. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Similar to water, PBS is a suitable solvent. Ensure the buffer components do not interact with the dipeptide. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful organic solvent capable of dissolving most peptides. However, it can be cytotoxic in cell-based assays, so the final concentration should be kept low (typically <0.5%). |
| Ethanol/Methanol | Moderate to Low | Short-chain alcohols can be used, but their effectiveness will be lower than water or DMSO for a hydrophilic dipeptide. |
Q3: My Met-Asn dipeptide precipitates when I add it to my experimental buffer. What should I do?
A3: Precipitation upon addition to a new buffer suggests that the solubility limit has been exceeded in the final solution. Here are some steps to address this:
-
Decrease the Concentration: The most straightforward solution is to lower the final concentration of the dipeptide in your experimental buffer.
-
Gradual Addition: Instead of adding the concentrated dipeptide stock directly, try adding it dropwise to the vigorously stirring experimental buffer. This can prevent localized high concentrations that lead to precipitation.
-
Use of a Co-solvent: If your experiment allows, dissolving the peptide in a small amount of a compatible organic solvent like DMSO first and then slowly adding it to your aqueous buffer can improve solubility.
Q4: Can the stability of the Met-Asn dipeptide be an issue?
A4: Yes, peptide stability can be a concern. The asparagine (Asn) residue in the Met-Asn dipeptide can undergo deamidation, especially at neutral to basic pH, to form aspartic acid or isoaspartic acid. The methionine (Met) residue is also susceptible to oxidation. To ensure the integrity of your dipeptide:
-
Storage: Store the lyophilized powder at -20°C or -80°C.
-
Solution Storage: Prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
pH: For long-term storage in solution, a slightly acidic pH (around 5-6) can help to minimize deamidation of the asparagine residue.
Troubleshooting Workflow
If you are encountering solubility issues with the Met-Asn dipeptide, follow this logical troubleshooting workflow to identify a suitable solvent and preparation method.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing of Met-Asn
This protocol outlines a systematic approach to determine the solubility of the Met-Asn dipeptide in various solvents.
Materials:
-
Met-Asn dipeptide (lyophilized powder)
-
Sterile deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Test in Water:
-
Weigh out a small, known amount of Met-Asn (e.g., 1 mg).
-
Add a small volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes, avoiding overheating.
-
If the solution is clear, the peptide is soluble at this concentration. Proceed to your experiment.
-
-
Test in PBS:
-
If the peptide is not soluble in water, repeat step 1 using PBS (pH 7.4).
-
-
pH Adjustment:
-
If the peptide remains insoluble, take the suspension from step 1 or 2 and add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH away from the isoelectric point (pI). The theoretical pI of Met-Asn is around 5.5. Try adjusting the pH to ~3-4 or ~7-8.
-
-
Use of an Organic Co-solvent:
-
If the peptide is still insoluble, weigh a fresh 1 mg sample.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to completely dissolve the peptide.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
Protocol 2: Dipeptide Uptake Assay using a PEPT1-Expressing Cell Line
This protocol describes a general method to assess the transport of the Met-Asn dipeptide via the PepT1 transporter in a suitable cell line (e.g., Caco-2 or CHO cells transfected with the PEPT1 gene).
Materials:
-
PEPT1-expressing cells (e.g., Caco-2) cultured on permeable supports
-
Hank's Balanced Salt Solution (HBSS) buffered with 10 mM MES, pH 6.0
-
HBSS buffered with 10 mM HEPES, pH 7.4
-
Met-Asn dipeptide stock solution
-
Radiolabeled dipeptide (e.g., [3H]Gly-Sar) as a control substrate
-
Unlabeled Gly-Sar as a competitive inhibitor
-
Scintillation counter and fluid
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Grow the PEPT1-expressing cells to confluence on permeable supports.
-
Washing: Wash the cell monolayers twice with pre-warmed (37°C) HBSS (pH 7.4).
-
Pre-incubation: Pre-incubate the cells with HBSS (pH 6.0) for 20 minutes at 37°C to activate the proton-dependent transport.
-
Uptake Experiment:
-
Remove the pre-incubation buffer.
-
Add the uptake buffer (HBSS, pH 6.0) containing the Met-Asn dipeptide at various concentrations to the apical side of the monolayers. Include a control group with a known PEPT1 substrate (e.g., [3H]Gly-Sar) and another group with the substrate plus a competitive inhibitor (e.g., excess unlabeled Gly-Sar).
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Termination of Uptake: Stop the transport by rapidly washing the monolayers three times with ice-cold HBSS (pH 7.4).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled substrates, measure the radioactivity in the cell lysate using a scintillation counter.
-
For unlabeled Met-Asn, quantify the intracellular concentration using a suitable analytical method such as LC-MS/MS.
-
-
Data Analysis: Determine the transport kinetics (Km and Vmax) by plotting the uptake rate against the substrate concentration.
Signaling and Transport Pathway
The Met-Asn dipeptide, like other di- and tripeptides, can be transported into cells via peptide transporters such as PEPT1. This is a common pathway for the absorption of digested proteins in the intestine and is also exploited for the delivery of peptide-based drugs.
References
Technical Support Center: Optimization of H-Met-Asn-OH Coupling in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the H-Met-Asn-OH coupling reaction during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling asparagine (Asn) in SPPS?
A1: The primary challenge in coupling asparagine is the dehydration of the side-chain amide group during the carboxyl activation step. This side reaction leads to the formation of a β-cyanoalanine residue, which is difficult to separate from the desired peptide.[1] This issue is particularly prevalent when using carbodiimide-based coupling reagents like DCC or DIC.[1] Another potential side reaction is aspartimide formation, especially in sequences like -Asn-Gly-, -Asn-Asp-, or -Asn-Asn-.[2][3]
Q2: Is it necessary to use a side-chain protecting group for asparagine?
A2: Yes, it is highly recommended to use a side-chain protected asparagine derivative to prevent the dehydration of the side-chain amide to a nitrile.[1] The most commonly used protecting group for this purpose is the trityl (Trt) group, as in Fmoc-Asn(Trt)-OH. The bulky trityl group effectively shields the amide, preventing side reactions and leading to a cleaner crude product. Using Fmoc-Asn(Trt)-OH also offers the advantage of improved solubility in common SPPS solvents like DMF compared to the unprotected form. Another effective protecting group is the xanthyl (Xan) group.
Q3: What are the best coupling reagents for the H-Met-Asn(Trt)-OH coupling?
A3: For coupling onto the side-chain protected H-Asn(Trt)-resin, high-efficiency coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP are excellent choices. HATU is particularly effective for sterically hindered couplings. While carbodiimides like DIC can be used, they are generally slower and more prone to causing dehydration if unprotected asparagine is used.
Q4: My peptide contains methionine. Are there any special precautions I should take?
A4: Methionine is susceptible to oxidation. While this is not a direct consequence of the coupling reaction, care should be taken throughout the synthesis. More importantly, during the final cleavage from the resin, the cleavage cocktail should include scavengers to protect the methionine residue. For peptides containing methionine and/or cysteine, a cleavage cocktail containing 1,2-ethanedithiol (EDT) is often recommended.
Q5: I am observing low coupling efficiency for the Met-Asn step. What can I do?
A5: Low coupling efficiency can be due to several factors, including steric hindrance or peptide aggregation. To improve the yield, you can:
-
Perform a double coupling: After the first coupling reaction, repeat the coupling step with fresh reagents.
-
Increase reagent excess: Use a higher molar excess of the amino acid and coupling reagents.
-
Extend the coupling time: Allow the reaction to proceed for a longer duration.
-
Switch to a more powerful coupling reagent: If you are using a standard reagent like HBTU, switching to a more potent one like HATU may improve efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak corresponding to mass -18 Da (dehydration) in final product | Use of side-chain unprotected Fmoc-Asn-OH, especially with carbodiimide activators (DIC, DCC). | Use a side-chain protected asparagine derivative such as Fmoc-Asn(Trt)-OH or Fmoc-Asn(Xan)-OH . |
| Employ a high-efficiency coupling reagent like HATU or HBTU instead of carbodiimides. | ||
| Incomplete coupling (deletion of Met) | Steric hindrance from the bulky Trt group on asparagine and the preceding amino acid on the resin. | Perform a double coupling of the Fmoc-Met-OH. |
| Insufficient activation or coupling time. | Increase the coupling time to 60-120 minutes. | |
| Use a more potent coupling reagent like HATU . | ||
| Peptide aggregation on the resin. | Swell the resin adequately before synthesis. Use solvents known to reduce aggregation, like NMP or a mixture of DMF/DCM. | |
| Oxidation of Methionine (+16 Da peak) | Oxidation during synthesis or cleavage. | During synthesis, use high-quality, peroxide-free solvents. |
| For final cleavage, use a scavenger cocktail containing 1,2-ethanedithiol (EDT) or other suitable scavengers to protect the methionine residue. | ||
| Racemization of Amino Acids | Use of certain bases (like DIPEA) in excess or prolonged activation times. | Use a base less prone to causing racemization, such as 2,4,6-collidine. |
| Minimize the pre-activation time before adding the activated amino acid to the resin. | ||
| Consider using a carbodiimide/Oxyma-based activation which is known for superior racemization suppression. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Potential | Key Considerations |
| HATU | Uronium/Aminium | Very High | Low | Highly effective for sterically hindered couplings. Potential for guanidinylation of the free N-terminus if used in excess. |
| HBTU | Uronium/Aminium | High | Low | A widely used, efficient reagent for standard couplings. |
| PyBOP | Phosphonium | High | Very Low | Avoids guanidinylation side reactions. Byproducts are non-carcinogenic. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective with simple byproducts. Slower reaction rates compared to onium salts. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Met-OH to H-Asn(Trt)-Resin using HATU
-
Resin Swelling: Swell the H-Asn(Trt)-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Amino Acid and Reagent Preparation:
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid/reagent mixture. Allow for a pre-activation time of 2-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the swollen and deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), a second coupling is recommended.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the following cleavage cocktail:
-
Trifluoroacetic acid (TFA): 92.5%
-
Deionized Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Workflow for the Fmoc-Met-OH coupling cycle in SPPS.
Caption: Troubleshooting decision tree for this compound coupling issues.
References
Technical Support Center: L-Methionyl-L-asparagine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of L-Methionyl-L-asparagine and other peptides containing these residues.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing L-Methionine and L-asparagine.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Presence of impurities with the same mass as the target peptide, often co-eluting. | Aspartimide Formation: Base-catalyzed cyclization of the asparagine side chain during Fmoc deprotection with piperidine. This is especially prevalent in Asp-Gly sequences.[1][2] This intermediate can then lead to a mixture of α- and β-aspartyl peptides and racemization.[1][3] | 1. Use a bulky side-chain protecting group for asparagine, such as Trityl (Trt). Fmoc-Asn(Trt)-OH is the preferred derivative in Fmoc-SPPS to sterically hinder this side reaction.[4] 2. Employ milder Fmoc deprotection conditions. For sequences highly prone to aspartimide formation, consider using 20% piperidine in DMF with the addition of 0.1 M HOBt or employing DBU/piperidine-based cocktails, though DBU itself can sometimes promote this side reaction. 3. For Asp-Gly motifs, consider using a di- or tri-methoxybenzyl (DMB/TMB) protecting group on the glycine nitrogen to mask the amide nitrogen. |
| ASN-02 | A significant impurity peak with a mass of -18 Da from the expected peptide mass is observed. | Dehydration of Asparagine Side Chain: The amide group of asparagine can be dehydrated to a nitrile. This is a common side reaction when using carbodiimide-based coupling reagents like DCC or DIC with unprotected asparagine. | 1. Utilize Fmoc-Asn(Trt)-OH. The trityl group effectively shields the side-chain amide from dehydration during the activation step. 2. Avoid carbodiimide coupling reagents for the asparagine residue if it is unprotected. Use uronium/aminium-based reagents like HBTU, HATU, or PyBOP, which are less prone to causing this side reaction. |
| ASN-03 | Low overall yield and purity of the final peptide, with incomplete coupling observed via Kaiser test. | Poor Solubility of Fmoc-Asn-OH: The unprotected Fmoc-asparagine derivative has very low solubility in common SPPS solvents like DMF and NMP, leading to inefficient coupling. | 1. Use Fmoc-Asn(Trt)-OH. This derivative exhibits significantly better solubility in DMF, comparable to other Fmoc-amino acids, which facilitates more efficient and complete coupling reactions. |
| MET-01 | Presence of an impurity with a mass of +16 Da from the expected peptide mass. | Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during synthesis but is most common during the final acidic cleavage from the resin. | 1. Use a scavenger in the cleavage cocktail. Add dimethylsulfide (DMS) or ammonium iodide to the TFA cleavage cocktail to reduce or eliminate the formation of methionine sulfoxide. A recently developed cocktail includes triphenylphosphine (PPh₃) and trimethylsilyl chloride (TMSCl) to eradicate oxidation. 2. Perform synthesis under an inert atmosphere to minimize oxidation during the coupling cycles. 3. Consider a reversible oxidation strategy. Synthesizing the peptide with Met(O) can improve solubility and reduce aggregation, followed by a final reduction step to convert Met(O) back to Met. |
| MET-02 | An impurity with a mass of +74 Da from the expected peptide mass is observed. | S-alkylation of Methionine: During the final TFA-based cleavage, the methionine side chain can be alkylated (e.g., tert-butylated by cations from protecting groups). | 1. Optimize the cleavage cocktail. The use of scavengers like TMSCl can help reduce S-alkylation. 2. Reversal of sulfonium salt. Heating the peptide at 40°C for 24 hours in 5% acetic acid can help reverse the formation of the sulfonium salt. |
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection for asparagine so critical in Fmoc-SPPS?
A1: The primary reason is to prevent aspartimide formation. During the repetitive basic treatments with piperidine to remove the Fmoc group, the backbone amide nitrogen can attack the side-chain amide of a nearby asparagine, forming a cyclic imide. This aspartimide intermediate leads to impurities that are difficult to separate from the desired product. Additionally, using a protecting group like Trityl (Trt) significantly improves the solubility of the Fmoc-Asn derivative, leading to better coupling efficiency.
Q2: I'm using a carbodiimide coupling reagent (DCC/DIC) and see a byproduct with a mass loss of 18 Da. What is happening?
A2: You are likely observing the dehydration of the asparagine side-chain amide to form a nitrile. Carbodiimide reagents are known to promote this side reaction with unprotected asparagine. The best solution is to use a protected asparagine derivative like Fmoc-Asn(Trt)-OH or switch to a different class of coupling reagents, such as HBTU or HATU, which do not cause this side reaction.
Q3: My peptide contains methionine, and I consistently get a +16 Da impurity. How can I avoid this?
A3: The +16 Da impurity corresponds to the oxidation of methionine to methionine sulfoxide (Met(O)). This is a very common side reaction, especially during the final TFA cleavage. To prevent this, you should use a cleavage cocktail containing scavengers designed to reduce the sulfoxide back to the thioether. A common and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT). Alternatively, newer cleavage solutions containing reagents like triphenylphosphine have been shown to be highly effective at preventing this oxidation.
Q4: What is the difference between Asn(Xan) and Asn(Trt)? Why is Trt more commonly recommended for Fmoc-SPPS?
A4: Both xanthenyl (Xan) and trityl (Trt) are protecting groups for the asparagine side chain. The Trt group is generally preferred in Fmoc-SPPS because it provides robust protection against aspartimide formation and dehydration while being readily cleaved by standard TFA cocktails. The Xan group is also effective but is sometimes considered too labile and can be partially cleaved during prolonged synthesis, especially in Boc-SPPS where it is more commonly used. For most applications, Fmoc-Asn(Trt)-OH offers a good balance of stability and effective side-reaction prevention.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Asn(Trt)-OH
This protocol outlines a standard coupling step for incorporating Fmoc-Asn(Trt)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and cleaved Fmoc-adducts.
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
Protocol 2: Final Cleavage and Deprotection (with Methionine)
This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups, with special consideration for methionine-containing peptides.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing Asn(Trt) and Met, a suitable cocktail is TFA/TIS/H₂O/DMS (90:5:2.5:2.5) . Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen gas. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Visualizations
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Caption: Key side reactions involving the asparagine residue during peptide synthesis.
Caption: Oxidation states of the methionine side chain, a common side reaction.
Caption: A logical workflow for troubleshooting common side reactions in peptide synthesis.
References
Technical Support Center: Aspartimide Formation in Fmoc-Asn Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS), with a specific focus on asparagine (Asn) residues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during Fmoc-SPPS of peptides containing asparagine (Asn) or aspartic acid (Asp) residues.[1] The backbone amide nitrogen of the amino acid following the Asn/Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide intermediate.[1] This side reaction is problematic for several reasons:
-
Product Heterogeneity: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer.[1]
-
Racemization: The α-carbon of the Asn/Asp residue is prone to epimerization during this process, resulting in D-amino acid impurities that are difficult to separate.[1]
-
Purification Challenges: The resulting byproducts, including β-peptides and diastereomers, often have very similar chromatographic properties to the target peptide, making purification extremely challenging.[1]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to termination of the peptide chain.
Sequences containing -Asn-Gly-, -Asn-Asp-, or -Asn-Asn- are particularly susceptible to this side reaction due to reduced steric hindrance.
Q2: How can I detect aspartimide formation in my crude peptide?
A2: Several analytical techniques can be used to detect aspartimide formation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
You may observe a significant peak with the same mass as your target peptide but with a slightly different retention time, which is a classic sign of the β-aspartyl peptide isomer.
-
The aspartimide intermediate, if present, will appear as a pre-peak with a mass loss of 18 Da (H₂O).
-
-
Mass Spectrometry (MS):
-
A peak at -18 Da from your expected product mass likely corresponds to the cyclic aspartimide intermediate.
-
Piperidide adducts may be observed with an additional mass of +84 Da.
-
Q3: What are the main factors that promote aspartimide formation?
A3: Several factors can increase the likelihood and extent of aspartimide formation:
-
Sequence: The amino acid following the Asn residue plays a crucial role. Glycine is the most problematic due to its lack of steric hindrance. Other susceptible residues include Ala, Ser, Thr, Cys, Arg, Asp, and Asn.
-
Base Exposure: Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection is a primary driver of this side reaction.
-
Temperature: Elevated temperatures during coupling or deprotection can accelerate the rate of aspartimide formation.
-
Solvent: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity leading to more side product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant peak with the same mass as the target peptide but a different HPLC retention time. | Formation of the β-aspartyl peptide isomer due to aspartimide ring opening. | Optimize HPLC separation with a shallower gradient or different mobile phase pH. Implement a prevention strategy for future syntheses. |
| Mass spectrum shows a peak at -18 Da from the expected product mass. | Presence of the cyclic aspartimide intermediate. | Handle the crude peptide carefully, minimizing exposure to basic conditions during workup to prevent hydrolysis. Re-evaluate and strengthen your prevention strategy for subsequent syntheses. |
| Low yield and complex chromatogram with multiple unidentified peaks. | Extensive aspartimide formation leading to a mixture of byproducts, including piperidide adducts. | Use mass spectrometry to confirm the presence of expected byproducts. Implement a more robust prevention strategy. |
| Aspartimide formation still observed despite using a protected Asn residue (e.g., Fmoc-Asn(Trt)-OH). | Highly susceptible sequence (e.g., Asn-Gly), prolonged exposure to base, or elevated temperatures. | Modify Fmoc deprotection conditions by reducing piperidine concentration, using a weaker base like piperazine, or adding an acidic additive like HOBt. |
Prevention Strategies and Experimental Protocols
Several strategies can be employed to minimize or prevent aspartimide formation. The choice of strategy depends on the susceptibility of the peptide sequence and the required purity of the final product.
Strategy 1: Modification of Fmoc Deprotection Conditions
Adding a small amount of a weak acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.
Experimental Protocol: Fmoc Deprotection with HOBt Additive
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.
Replacing piperidine with a weaker base can be effective, although deprotection times may need to be extended.
| Base | Concentration | Notes |
| Piperazine | 5% (+2% DBU for faster deprotection) | Less prone to causing aspartimide formation than piperidine. |
| Dipropylamine (DPA) | 20% in NMP | Shown to reduce aspartimide formation, especially at elevated temperatures. |
Strategy 2: Use of Side-Chain Protecting Groups for Asparagine
Employing a bulky protecting group on the side-chain amide of asparagine provides steric hindrance, physically blocking the nucleophilic attack that initiates aspartimide formation.
| Protecting Group | Structure | Key Features |
| Trityl (Trt) | -C(C₆H₅)₃ | Standard protection, offers good prevention in many cases. |
| Xanthyl (Xan) | Reported to be superior to Trt for highly susceptible sequences, potentially reducing aspartimide formation by 50-70% compared to Trt. |
Experimental Protocol: Coupling of Fmoc-Asn(Trt)-OH
-
Amino Acid Activation: Dissolve Fmoc-Asn(Trt)-OH (3 eq) and a coupling reagent (e.g., HBTU, 2.9 eq) in DMF. Add a base (e.g., DIPEA, 6 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the Asn residue, preventing it from acting as a nucleophile. The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid is a common approach, particularly for the problematic Asn-Gly sequence. This is often incorporated as a pre-formed dipeptide building block (e.g., Fmoc-Asn(Trt)-Gly(Dmb)-OH).
Visualizing the Mechanism and Troubleshooting Logic
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent reactions.
Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent side products.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting aspartimide formation.
Caption: A decision-making workflow for identifying and addressing aspartimide formation.
References
Optimizing storage conditions for H-Met-asn-OH to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of the dipeptide H-Met-Asn-OH to prevent degradation. Given that this compound contains a methionine (Met) residue, susceptible to oxidation, and an asparagine (Asn) residue, prone to deamidation, careful handling and storage are critical to ensure its stability and biological activity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main non-enzymatic degradation pathways for this compound are the oxidation of the methionine residue and the deamidation of the asparagine residue.[4][5]
-
Methionine Oxidation: The sulfur atom in the methionine side chain is easily oxidized, forming methionine sulfoxide and potentially further to methionine sulfone. This can be triggered by atmospheric oxygen, trace metal ions, or oxidizing agents.
-
Asparagine Deamidation: Under physiological or slightly alkaline conditions, the asparagine side-chain amide can undergo an intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid or, more commonly, isoaspartic acid, which alters the peptide backbone.
Q2: What are the ideal long-term storage conditions for lyophilized this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed container. To minimize degradation, it is crucial to store it in a desiccated, oxygen-free environment. Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption upon opening.
Q3: How should I store this compound once it is in solution?
A3: Storing peptides in solution is not recommended for long periods. If necessary, dissolve the peptide in a sterile, degassed buffer, preferably at a slightly acidic pH (pH 5-6) to slow down deamidation. The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation. Store these aliquots frozen at -20°C or -80°C.
Q4: My this compound solution has lost activity. What is the likely cause?
A4: Loss of activity is likely due to chemical degradation. The primary suspects are oxidation of the methionine residue or deamidation of the asparagine residue. Both modifications can alter the peptide's three-dimensional structure and its ability to interact with its target. Analytical techniques like HPLC and mass spectrometry can be used to detect these modifications.
Q5: How can I minimize oxidation of the methionine residue during my experiments?
A5: To prevent oxidation, always use high-purity, degassed solvents and buffers. Work in an inert atmosphere (e.g., under nitrogen or argon) when possible. Minimizing the exposure of the peptide, both in solid and solution form, to air and light is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC chromatogram after storage. | 1. Oxidation: A new peak could be methionine sulfoxide (+16 Da mass shift). 2. Deamidation: A new peak could be the isoaspartic acid or aspartic acid form (+1 Da mass shift). | 1. Confirm the identity of the new peak(s) using LC-MS. 2. Review storage procedures. Ensure the peptide is stored as a lyophilized powder at ≤ -20°C under an inert atmosphere. 3. For solutions, use degassed buffers at a slightly acidic pH and store as frozen single-use aliquots. |
| Variability in experimental results between batches. | 1. Inconsistent Storage: Different aliquots may have undergone varying degrees of degradation due to exposure to moisture, oxygen, or freeze-thaw cycles. 2. Peptide Aggregation: Peptides in solution can aggregate over time, reducing the concentration of the active monomer. | 1. Implement strict, standardized storage protocols for all batches. Aliquot the lyophilized powder upon receipt to avoid repeatedly opening the main stock vial. 2. Visually inspect solutions for precipitation. Use techniques like size-exclusion chromatography (SEC) to check for aggregates. |
| pH of the peptide solution changes over time. | Deamidation: The deamidation of the asparagine residue releases ammonia, which can increase the pH of an unbuffered or weakly buffered solution. | 1. Use a buffer with sufficient capacity in the pH 5-6 range to maintain a stable pH. 2. Monitor the pH of the solution during the experiment. 3. Store solutions at low temperatures to minimize the rate of deamidation. |
Recommended Storage Conditions Summary
| Parameter | Lyophilized (Solid) | In Solution | Rationale |
| Temperature | Long-term: -80°C Short-term: -20°C | Working: 2-8°C (for hours) Storage: ≤ -20°C (aliquots) | Lower temperatures significantly slow down chemical degradation reactions like oxidation and deamidation. |
| Atmosphere | Inert gas (Argon or Nitrogen), Desiccated | Use degassed/deoxygenated buffers. | Minimizes oxidation of the methionine residue. Prevents hydrolysis from absorbed moisture. |
| pH | Not Applicable | pH 5-6 | Minimizes the rate of asparagine deamidation, which is accelerated at neutral and alkaline pH. |
| Light | Protect from light (use amber vials). | Protect from light. | Prevents potential photodegradation. |
| Handling | Equilibrate to room temp before opening. Aliquot to avoid repeated opening. | Aliquot into single-use volumes to avoid freeze-thaw cycles. | Prevents moisture condensation and minimizes exposure to atmospheric oxygen. |
Visualizing Degradation and Analysis
The primary degradation pathways for this compound can be visualized as follows:
Caption: Key chemical degradation pathways for this compound.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating properties of an analytical method.
Objective: To purposefully degrade this compound under various stress conditions and analyze the resulting products using HPLC-MS.
Materials:
-
This compound
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or TFA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
Mass Spectrometer (MS)
Methodology:
Caption: Workflow for a forced degradation study of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
- Distribute the stock solution into five separate vials for each stress condition.
2. Application of Stress:
- Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one vial (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.
- Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another vial (final concentration 0.1 M NaOH). Keep at room temperature for 4 hours.
- Oxidation: Add an equal volume of 6% H₂O₂ to a third vial (final concentration 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
- Thermal Stress: Incubate a fourth vial (peptide in water) at 60°C for 48 hours.
- Control: Keep the fifth vial at 4°C.
3. Sample Analysis:
- After the incubation period, neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.
- Dilute all samples, including the control, to a final concentration of 0.1 mg/mL with the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
- Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).
- HPLC Conditions (Example):
- Column: C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% B over 15 minutes
- Flow Rate: 0.3 mL/min
- Detection: UV at 214 nm and MS scan
- Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. Use the MS data to determine the mass of these products and elucidate their structure (e.g., a +16 Da shift for oxidation, a +1 Da shift for deamidation). The goal is to achieve 10-20% degradation to ensure the method is stability-indicating.
This systematic approach will help in understanding the degradation profile of this compound, leading to the development of robust formulations and analytical methods.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Asparagine-Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the challenges associated with the purification of asparagine-containing peptides, focusing on the prevalent issue of deamidation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing asparagine?
A1: The main challenge is the chemical instability of the asparagine (Asn) residue, which can undergo a non-enzymatic deamidation reaction. This process converts the neutral asparagine into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, introducing heterogeneity into the final product.[1] These deamidated impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.[2]
Q2: What is deamidation and why is it problematic?
A2: Deamidation is a chemical modification where the side-chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid.[1] This reaction typically proceeds through a five-membered succinimide intermediate, which can then be hydrolyzed to form either an aspartyl or an isoaspartyl residue.[3][4] This modification introduces a mass shift of +0.984 Da, which can be detected by mass spectrometry. The presence of deamidated forms can impact the peptide's biological activity, stability, and immunogenicity, making it a critical quality attribute to control during production and purification.
Q3: What factors influence the rate of asparagine deamidation?
A3: Several factors significantly influence the rate of deamidation:
-
pH: Deamidation is highly pH-dependent, with the rate generally increasing under neutral to basic conditions. At acidic pH, direct hydrolysis to aspartic acid can occur without the succinimide intermediate.
-
Temperature: Elevated temperatures accelerate the rate of deamidation.
-
Amino Acid Sequence: The amino acid residue on the C-terminal side of the asparagine has a profound effect on the deamidation rate. Sequences like Asn-Gly are particularly prone to rapid deamidation.
-
Buffer Composition: The type and concentration of the buffer can influence the deamidation rate.
-
Three-Dimensional Structure: The local conformation of the peptide can also affect the susceptibility of an asparagine residue to deamidation.
Q4: Which analytical techniques are best for detecting and quantifying deamidation?
A4: A combination of chromatographic and mass spectrometric techniques is typically employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a standard method for peptide analysis and can often separate deamidated isoforms from the parent peptide.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective in separating polar variants and can provide better resolution of deamidated species (Asp and isoAsp) that may co-elute in RP-HPLC.
-
Mass Spectrometry (MS): MS is essential for confirming the identity of deamidated peptides by detecting the characteristic mass shift of +0.984 Da. Tandem MS (MS/MS) can be used to pinpoint the exact location of the deamidation within the peptide sequence.
Troubleshooting Guides
This section addresses common issues encountered during the purification of asparagine-containing peptides.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-PUR-01 | Presence of unexpected peaks with a +1 Da mass shift in the final product. | Deamidation of asparagine residues during purification. | - Optimize purification conditions: use lower pH (acidic conditions) and lower temperatures.- Minimize purification time.- Employ orthogonal purification techniques like HILIC to separate deamidated isoforms. |
| ASN-PUR-02 | Co-elution of the target peptide with deamidated impurities in RP-HPLC. | The deamidated products have very similar hydrophobicity to the parent peptide. | - Modify the RP-HPLC method: adjust the mobile phase pH, use a shallower gradient, or try a different column chemistry.- Switch to an alternative chromatographic technique like HILIC, which separates based on hydrophilicity and can better resolve these isoforms. |
| ASN-PUR-03 | Low yield of the purified peptide. | - Degradation of the peptide due to deamidation under suboptimal purification conditions.- Adsorption of the peptide to surfaces (glassware, chromatography resin).- Poor solubility of the crude peptide. | - For degradation, implement the solutions from ASN-PUR-01.- To prevent adsorption, use silanized glassware and ensure the mobile phase composition is appropriate to prevent non-specific binding.- For solubility issues, test different solubilization agents for the crude peptide that are compatible with the initial purification mobile phase. |
| ASN-PUR-04 | Difficulty in distinguishing between Asp and isoAsp isoforms. | These isomers have the same mass and can be chromatographically challenging to separate. | - Utilize HILIC, which has been shown to be effective in separating Asp and isoAsp isomers.- Employ high-resolution mass spectrometry with specific fragmentation techniques (e.g., ETD) that can sometimes provide fragment ions specific to each isomer. |
Data Presentation
Table 1: Influence of C-terminal Amino Acid on Deamidation Half-Life of Asparagine in Pentapeptides
This table summarizes the significant impact of the amino acid residue immediately following asparagine on the rate of deamidation.
| Asn-X Sequence | Relative Deamidation Rate (Compared to Asn-Gly) | Deamidation Half-Life (Days) at 37°C, pH 7.4 |
| Asn-Gly | 1.00 | 1.4 |
| Asn-Ser | ~0.17 | ~8 |
| Asn-Ala | ~0.08 | ~17 |
| Asn-His | ~0.11 | ~13 |
| Asn-Thr | ~0.05 | ~28 |
| Asn-Val | ~0.02 | ~70 |
| Asn-Ile | ~0.014 | ~100 |
| Asn-Pro | ~0.0002 | ~7000 |
Data compiled from multiple sources and represent approximate values for model pentapeptides.
Table 2: Effect of pH and Temperature on Asparagine Deamidation
This table illustrates the combined effect of pH and temperature on the stability of asparagine residues.
| pH | Temperature (°C) | Relative Deamidation Rate | Comments |
| 5.0 | 40 | Moderate | Deamidation is slower at acidic pH. |
| 7.4 | 37 | High | Physiological conditions promote deamidation. |
| 8.5 | 40 | Very High | Basic conditions significantly accelerate deamidation. |
| 7.4 | 5 | Low | Lowering the temperature drastically reduces the deamidation rate. |
| 9.0 | 37 | Extremely High | Strongly basic conditions lead to very rapid deamidation. |
Relative rates are for illustrative purposes to show trends.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purification of Asparagine-Containing Peptides
This protocol provides a general guideline for the purification of peptides while minimizing deamidation.
1. Materials:
-
Crude synthetic peptide containing asparagine.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size).
-
HPLC system with a UV detector.
2. Method:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or another organic solvent can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a flow rate appropriate for the column dimensions.
-
Gradient Elution: Inject the prepared sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The gradient should be optimized to achieve the best separation of the target peptide from its impurities.
-
Detection: Monitor the elution of the peptide at 214 nm and 280 nm (if the peptide contains Trp or Tyr residues).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
To minimize deamidation during this process, consider:
-
Performing the purification at a reduced temperature (e.g., on a cooled HPLC system).
-
Using a mobile phase with a lower pH if the peptide is stable under more acidic conditions.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Separation of Deamidated Isoforms
This protocol is designed for the separation of the parent peptide from its more hydrophilic deamidated products (Asp and isoAsp).
1. Materials:
-
Partially purified peptide mixture containing deamidated isoforms.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 90% Acetonitrile, 10% HPLC-grade water, 0.1% Formic acid.
-
HILIC column (e.g., amide or silica-based).
-
HPLC or UPLC system with a UV detector and ideally coupled to a mass spectrometer.
2. Method:
-
Sample Preparation: Dissolve the peptide sample in a solvent with a high organic content (e.g., 70-80% acetonitrile) to ensure good peak shape upon injection.
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase B and 5% Mobile Phase A for an extended period to ensure proper hydration of the stationary phase.
-
Gradient Elution: Inject the sample onto the column. Elute the peptides with a gradient of increasing Mobile Phase A (increasing the aqueous content). A typical gradient might be from 5% to 50% Mobile Phase A over 30-45 minutes.
-
Detection: Monitor the elution at 214 nm and with the mass spectrometer.
-
Data Analysis: The deamidated, more polar peptides (Asp and isoAsp) will be retained longer on the HILIC column than the parent asparagine-containing peptide. The mass spectrometer will confirm the identity of the eluting peaks.
Protocol 3: Mass Spectrometric Analysis of Deamidation
This protocol outlines the general steps for identifying and quantifying deamidation using LC-MS.
1. Materials:
-
Purified or partially purified peptide sample.
-
Enzymes for digestion (e.g., trypsin), if analyzing a larger protein.
-
LC-MS system (e.g., Q-TOF, Orbitrap).
2. Method:
-
Sample Preparation (for intact peptide): Dilute the peptide sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
Sample Preparation (for protein digest): Denature, reduce, alkylate, and digest the protein with a suitable protease (e.g., trypsin). It is crucial to use conditions that minimize artificial deamidation during sample preparation, such as lower pH and shorter digestion times.
-
LC Separation: Separate the peptides using either RP-HPLC or HILIC as described in the previous protocols.
-
Mass Spectrometry:
-
Full Scan MS: Acquire full scan mass spectra to detect the parent peptide and any potential deamidated products (mass increase of 0.984 Da).
-
Tandem MS (MS/MS): Perform MS/MS on the parent peptide and the +1 Da species. Fragmentation will confirm the peptide sequence and localize the site of deamidation.
-
-
Data Analysis:
-
Use software to analyze the mass spectra and identify the deamidated peptides.
-
Quantify the extent of deamidation by comparing the peak areas of the deamidated and non-deamidated peptide chromatograms.
-
Visualizations
Caption: Mechanism of asparagine deamidation via a succinimide intermediate.
Caption: Troubleshooting workflow for purifying asparagine-containing peptides.
References
- 1. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of H-Met-Asn-OH and its D-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential biological activities of the dipeptide H-Met-Asn-OH and its corresponding D-isomer. Direct experimental data on the comparative biological activities of H-L-Met-L-Asn-OH and its D-amino acid-containing counterparts are limited in publicly available literature. Therefore, this document outlines the generally observed effects of incorporating D-amino acids into peptides and provides standardized experimental protocols to enable researchers to conduct their own comparative analyses. The naturally occurring L-L isomer is susceptible to enzymatic degradation, which can limit its therapeutic potential. The introduction of D-amino acids is a well-established strategy to enhance the stability and modulate the biological activity of peptides.[1][2][3] Understanding these stereochemical differences is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic profiles and efficacy.
Introduction: The Significance of Stereochemistry in Peptide Activity
Peptides composed of L-amino acids are fundamental to most biological processes. However, their therapeutic application is often hindered by rapid degradation by proteases.[2] The incorporation of D-amino acids, which are enantiomers of the natural L-amino acids, is a common strategy to overcome this limitation.[2] D-amino acid-containing peptides (DAACPs) are generally more resistant to enzymatic hydrolysis, leading to a longer plasma half-life.
The change in stereochemistry can also profoundly impact biological activity. While some D-peptides may exhibit similar or enhanced activity compared to their L-counterparts, others may show reduced or entirely different functionalities. This is due to the stereospecificity of interactions with biological targets such as receptors and enzymes.
Comparative Biological Activities: A Predictive Overview
While specific experimental data for this compound is not available, we can extrapolate the likely differences in biological activity based on established principles of peptide stereochemistry. The following table presents a hypothetical comparison to guide experimental design.
Table 1: Predicted Comparative Biological Activities of this compound Isomers
| Dipeptide Isomer Configuration | Predicted Antimicrobial Activity (MIC in µg/mL) | Predicted Cytotoxicity (IC50 in µM) | Predicted Enzymatic Stability (Half-life in plasma) | Rationale |
| H-L-Met-L-Asn-OH | >100 | >200 | < 15 minutes | Susceptible to rapid degradation by proteases. |
| H-D-Met-D-Asn-OH | 50 - 100 | ~150 | > 10 hours | Increased resistance to proteolysis may lead to higher effective concentration and activity. |
| H-L-Met-D-Asn-OH | 25 - 75 | ~120 | > 5 hours | The presence of a single D-amino acid can significantly increase stability. |
| H-D-Met-L-Asn-OH | 25 - 75 | ~130 | > 5 hours | The position of the D-amino acid can influence the specific activity. |
Note: This table is illustrative. MIC (Minimum Inhibitory Concentration) indicates antimicrobial potency (lower is better). IC50 (half-maximal inhibitory concentration) indicates cytotoxicity (higher is better for therapeutic use). These predictions should be experimentally verified.
Experimental Protocols
To facilitate the experimental validation of the biological activities of this compound and its D-isomers, detailed protocols for key assays are provided below.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific microorganism.
Materials:
-
This compound isomers (L-L, D-D, L-D, D-L)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each peptide isomer in a suitable solvent (e.g., sterile water or DMSO).
-
Serially dilute the peptide stock solutions in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptides on the viability of mammalian cells.
Materials:
-
This compound isomers
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of each peptide isomer and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Enzymatic Stability Assay (Plasma Half-life)
This protocol evaluates the stability of the peptides in the presence of plasma proteases.
Materials:
-
This compound isomers
-
Human or mouse plasma
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubate a known concentration of each peptide isomer with plasma at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the mixture and stop the enzymatic reaction by adding TCA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining peptide.
-
The degradation half-life (t1/2) is calculated by plotting the percentage of remaining peptide against time.
Visualizing Workflows and Concepts
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for comparing the biological activities of peptide isomers.
Influence of Stereochemistry on Biological Activity
This diagram illustrates the conceptual relationship between peptide stereochemistry and its biological fate and activity.
Conclusion
References
A Comparative Guide to the Bioactivity of H-Met-Asn-OH and H-Asn-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, the smallest class of peptides, are increasingly recognized for their diverse biological activities, which can differ significantly based on their amino acid composition and sequence. The position of an amino acid within a dipeptide can profoundly influence its chemical properties and its interaction with biological targets. This guide focuses on the comparison of H-Met-Asn-OH and H-Asn-Met-OH, two dipeptides that differ only in the sequence of their constituent amino acids, methionine and asparagine. Understanding these differences is crucial for applications in drug discovery, functional food development, and cellular research.
Data Presentation: A Predictive Comparison
Due to the absence of direct experimental data comparing the bioactivities of this compound and H-Asn-Met-OH, the following table presents a hypothetical comparison based on published findings on the antioxidant properties of methionine-containing dipeptides. Specifically, research suggests that dipeptides with a C-terminal methionine residue exhibit superior antioxidant activity against peroxyl radicals compared to those with an N-terminal methionine.[1][2] This is attributed to the involvement of the methionine carboxyl group in the interaction with the radical.[1][2]
| Biological Activity | This compound (N-terminal Met) | H-Asn-Met-OH (C-terminal Met) | Rationale |
| Predicted Antioxidant Activity (Peroxyl Radical Scavenging) | Lower | Higher | The C-terminal position of methionine is associated with greater antioxidant capacity against peroxyl radicals.[1] |
| Potential ACE Inhibitory Activity | Possible | Possible | Longer peptides containing the Met-Asn sequence have been identified as ACE inhibitors. Further investigation is required for the dipeptide. |
| Potential Antimicrobial Activity | Possible | Possible | Peptides containing an Asn-Met motif have been found in human neutrophil peptides, suggesting a potential role in innate immunity. |
Experimental Protocols
To empirically validate the predicted bioactivities and conduct a comprehensive comparison, the following experimental protocols are recommended.
Antioxidant Activity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is recorded over time, and the antioxidant capacity is calculated from the area under the curve.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of AAPH in the same phosphate buffer.
-
Prepare stock solutions of this compound, H-Asn-Met-OH, and a positive control (e.g., Trolox) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the dipeptide solutions at various concentrations, the positive control, or the buffer (for blank).
-
Add 150 µL of the fluorescein working solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Calculate the net area under the fluorescence decay curve (AUC) for each sample.
-
Express the antioxidant capacity as Trolox equivalents (TE) per mole of the peptide.
-
Antimicrobial Activity Assessment: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the dipeptides against selected bacterial strains.
Principle: The assay measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Materials:
-
Prepare sterile stock solutions of this compound and H-Asn-Met-OH in a suitable solvent (e.g., sterile water).
-
Culture selected bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the dipeptide stock solutions in the broth medium.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the dipeptide that completely inhibits bacterial growth.
-
Cytotoxicity Assessment: MTT Assay
This assay assesses the effect of the dipeptides on the viability of mammalian cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and H-Asn-Met-OH for 24-48 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve the peptides) and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted antioxidant mechanism of H-Asn-Met-OH against peroxyl radicals.
Caption: A typical experimental workflow for comparing the bioactivities of the two dipeptides.
Caption: A generalized signaling pathway that can be activated by bioactive peptides.
Conclusion
While direct experimental evidence is currently lacking, a predictive comparison based on existing literature suggests that H-Asn-Met-OH may possess superior antioxidant properties against peroxyl radicals compared to this compound due to the C-terminal position of its methionine residue. Both dipeptides show potential for other bioactivities, such as ACE inhibition and antimicrobial effects, which warrant further investigation. The provided experimental protocols offer a clear roadmap for researchers to empirically test these hypotheses and elucidate the distinct biological roles of these isomeric dipeptides. Such studies are essential for unlocking the full potential of small peptides in therapeutic and nutraceutical applications.
References
L-Methionyl-L-asparagine Versus Parent Amino Acids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular nutrition and therapeutic development, the form in which amino acids are delivered can significantly influence their bioavailability and efficacy. This guide provides a comparative analysis of the dipeptide L-Methionyl-L-asparagine against its constituent parent amino acids, L-methionine and L-asparagine. While direct experimental data on the efficacy of L-Methionyl-L-asparagine is not extensively available, this guide synthesizes established principles of dipeptide absorption and the distinct biological roles of L-methionine and L-asparagine to offer a comprehensive theoretical comparison. This analysis is intended to inform research and development in areas such as cancer therapy, cellular metabolism, and drug formulation.
I. Bioavailability and Absorption: Dipeptides vs. Free Amino Acids
A significant body of research indicates that dipeptides are often absorbed more efficiently than their free-form amino acid counterparts. This is attributed to the presence of the PepT1 transporter in the intestinal lumen, which actively transports di- and tripeptides into enterocytes. This transport mechanism is generally faster and less saturable than the transport systems for individual amino acids.
Key Advantages of Dipeptide Absorption:
-
Reduced Competition: Amino acids often compete for the same transporters. Dipeptide transport via PepT1 bypasses this competition, potentially leading to higher absorption rates.
-
Increased Stability: Dipeptides can be more stable in solution and less prone to degradation in the gastrointestinal tract compared to free amino acids.
-
Osmotic Advantage: In clinical nutrition, dipeptide-based formulas exhibit lower osmolality than free amino acid mixtures, which can improve tolerance.
Below is a diagram illustrating the distinct absorption pathways for free amino acids and dipeptides.
Caption: Intestinal absorption pathways for free amino acids versus dipeptides.
II. Functional Roles of Parent Amino Acids
L-Methionine
L-methionine is an essential amino acid with a pivotal role in numerous metabolic pathways. Its sulfur-containing structure is central to its function.
Key Functions:
-
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for protein synthesis.
-
Methyl Group Donor: It is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the body, essential for DNA methylation and regulation of gene expression.
-
Antioxidant Precursor: L-methionine is a precursor to cysteine, which in turn is a component of the major intracellular antioxidant, glutathione.
-
Cancer Metabolism: Many cancer cells exhibit "methionine dependency," meaning they are unable to proliferate in a methionine-deficient environment. This has led to the exploration of methionine restriction and methionine-degrading enzymes as potential cancer therapies.
L-Asparagine
L-asparagine is a non-essential amino acid that plays a critical role in nitrogen metabolism and protein synthesis.
Key Functions:
-
Protein and Glycoprotein Synthesis: It is incorporated into proteins and is a key component in N-linked glycosylation, a critical modification for protein folding and function.
-
Nitrogen Transport: Due to its high nitrogen-to-carbon ratio, L-asparagine is an important molecule for nitrogen storage and transport in many organisms.
-
Neurotransmitter Balance: It is involved in maintaining the balance of neurotransmitters in the brain.
-
Cancer Cell Proliferation: Certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase and are dependent on extracellular asparagine for survival. The enzyme L-asparaginase, which depletes circulating asparagine, is a cornerstone of ALL treatment.
III. Comparative Data and Properties
The following table summarizes the key properties of L-methionine and L-asparagine.
| Property | L-Methionine | L-Asparagine |
| Chemical Formula | C₅H₁₁NO₂S | C₄H₈N₂O₃ |
| Molar Mass | 149.21 g/mol | 132.12 g/mol |
| Essentiality | Essential | Non-essential |
| Key Metabolic Roles | Protein synthesis, methyl group donation (via SAM), antioxidant precursor | Protein and glycoprotein synthesis, nitrogen transport, neurotransmitter balance |
| Relevance in Cancer | "Methionine dependency" in many cancers. | Essential for proliferation of certain cancers like ALL. |
| Therapeutic Approach | Methionine restriction, L-methioninase therapy. | L-asparaginase therapy. |
IV. Hypothetical Efficacy of L-Methionyl-L-asparagine
Based on the superior absorption kinetics of dipeptides and the distinct roles of its constituent amino acids, L-Methionyl-L-asparagine could theoretically offer several advantages:
-
Enhanced Delivery: The dipeptide form may lead to more efficient delivery of both methionine and asparagine to target cells compared to the administration of the free amino acids.
-
Synergistic Anticancer Potential: In cancers that are dependent on both methionine and asparagine, a dipeptide delivering both simultaneously could have a synergistic therapeutic effect.
-
Targeted Nutritional Support: In specific metabolic contexts where both amino acids are required, the dipeptide could provide a balanced and readily available source.
The signaling pathways influenced by L-methionine and L-asparagine in the context of cancer are depicted below.
Caption: Key signaling pathways of L-methionine and L-asparagine in cancer.
V. Experimental Protocols for Efficacy Evaluation
To empirically validate the theoretical advantages of L-Methionyl-L-asparagine, the following experimental approaches are recommended:
In Vitro Cell Culture Studies
-
Objective: To compare the effects of L-Methionyl-L-asparagine and its parent amino acids on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Culture cancer cell lines known to be dependent on methionine and/or asparagine.
-
Treat cells with equimolar concentrations of:
-
L-Methionyl-L-asparagine
-
L-methionine + L-asparagine (as a mixture)
-
L-methionine alone
-
L-asparagine alone
-
Control (no supplementation)
-
-
Assess cell proliferation using assays such as MTT or BrdU incorporation at various time points.
-
Evaluate apoptosis and cell cycle progression using flow cytometry.
-
Animal Models
-
Objective: To assess the in vivo efficacy and pharmacokinetics of L-Methionyl-L-asparagine in a tumor xenograft model.
-
Methodology:
-
Implant human cancer cells into immunocompromised mice.
-
Once tumors are established, administer the test compounds (dipeptide vs. free amino acids) via oral gavage or intravenous injection.
-
Monitor tumor growth over time.
-
Perform pharmacokinetic analysis of blood samples to determine the absorption and bioavailability of the dipeptide versus the free amino acids.
-
The general workflow for such an experimental comparison is outlined below.
Caption: Experimental workflow for comparing dipeptide and amino acid efficacy.
Conclusion
While direct comparative studies on L-Methionyl-L-asparagine are needed, the existing body of knowledge on dipeptide transport and the distinct, yet complementary, roles of L-methionine and L-asparagine in cellular metabolism and cancer biology suggests a strong potential for enhanced efficacy of the dipeptide form. The proposed experimental protocols provide a framework for future research to empirically validate these theoretical advantages. For drug development professionals and researchers, exploring the use of L-Methionyl-L-asparagine could open new avenues for therapeutic intervention and nutritional support.
In Vitro Validation of Met-Asn Dipeptide Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical function of the Met-Asn (Methionine-Asparagine) dipeptide with alternative dipeptides, supported by established in vitro experimental protocols and data. Due to the limited direct experimental data on Met-Asn, this guide presents a framework for its validation, postulating an antioxidant function based on the known properties of its constituent amino acids.
Introduction to Met-Asn Dipeptide and Postulated Function
The dipeptide Met-Asn is composed of the amino acids L-Methionine and L-Asparagine. Methionine is a sulfur-containing amino acid known for its role in metabolism, protein synthesis, and as a precursor to the antioxidant glutathione. Asparagine is involved in the synthesis of glycoproteins and is crucial for the function of the nervous system. Based on these properties, a primary hypothetical function for the Met-Asn dipeptide is its potential as an antioxidant agent, capable of mitigating cellular oxidative stress. This guide outlines the experimental framework to validate this function in vitro.
Comparative Dipeptides
To provide a comprehensive evaluation of Met-Asn's potential, its performance is compared against dipeptides with known and contrasting properties:
-
Cys-Gly (Cysteine-Glycine): A dipeptide with well-established antioxidant properties, primarily due to the thiol group of cysteine, which is a direct precursor to glutathione.
-
Gly-His (Glycine-Histidine): A dipeptide known for its antioxidant and metal-chelating activities. The imidazole ring of histidine contributes significantly to its antioxidant capacity.
-
Val-Ala (Valine-Alanine): A dipeptide composed of two non-polar, aliphatic amino acids. It is not expected to possess significant direct antioxidant activity and serves as a negative control.
Data Presentation: Comparative In Vitro Antioxidant Activity
The following tables summarize hypothetical quantitative data for the in vitro antioxidant capacity of Met-Asn compared to the selected dipeptides. This data is illustrative and serves as a template for the expected outcomes of the proposed experiments.
Table 1: DPPH Radical Scavenging Activity
| Dipeptide | Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) |
| Met-Asn | 100 | 45 ± 3.5 | 110 |
| 250 | 68 ± 4.2 | ||
| 500 | 85 ± 2.8 | ||
| Cys-Gly | 100 | 75 ± 2.1 | 65 |
| 250 | 92 ± 1.5 | ||
| 500 | 98 ± 0.9 | ||
| Gly-His | 100 | 60 ± 3.8 | 85 |
| 250 | 85 ± 2.5 | ||
| 500 | 95 ± 1.8 | ||
| Val-Ala | 100 | 5 ± 1.2 | >1000 |
| 250 | 8 ± 2.0 | ||
| 500 | 12 ± 1.7 |
Table 2: Cellular Reactive Oxygen Species (ROS) Reduction in H2O2-Stressed HEK293T Cells
| Dipeptide (100 µM) | Treatment | Relative Fluorescence Units (RFU) | ROS Reduction (%) |
| Control | Untreated | 1000 ± 50 | - |
| H2O2 (100 µM) | 8500 ± 350 | - | |
| Met-Asn | H2O2 + Dipeptide | 4500 ± 280 | 53.3 |
| Cys-Gly | H2O2 + Dipeptide | 2500 ± 210 | 80.0 |
| Gly-His | H2O2 + Dipeptide | 3500 ± 300 | 66.7 |
| Val-Ala | H2O2 + Dipeptide | 8200 ± 400 | 3.5 |
Table 3: Effect on Cell Viability (MTT Assay) in H2O2-Stressed HEK293T Cells
| Dipeptide (100 µM) | Treatment | Cell Viability (%) |
| Control | Untreated | 100 ± 5.2 |
| H2O2 (100 µM) | 60 ± 4.5 | |
| Met-Asn | H2O2 + Dipeptide | 85 ± 3.8 |
| Cys-Gly | H2O2 + Dipeptide | 95 ± 2.9 |
| Gly-His | H2O2 + Dipeptide | 90 ± 3.1 |
| Val-Ala | H2O2 + Dipeptide | 62 ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the direct free radical scavenging activity of the dipeptides in a cell-free system.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Dipeptides (Met-Asn, Cys-Gly, Gly-His, Val-Ala)
-
96-well microplate reader
Protocol:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare stock solutions of each dipeptide in a suitable solvent (e.g., water or PBS) and create a dilution series (e.g., 10, 50, 100, 250, 500 µM).
-
In a 96-well plate, add 100 µL of each dipeptide dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well contains 100 µL of the solvent and 100 µL of the DPPH solution.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the dipeptide sample.
-
Determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.
Cellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the ability of the dipeptides to reduce intracellular ROS levels in a cellular model of oxidative stress.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Hydrogen peroxide (H2O2)
-
Dipeptides (Met-Asn, Cys-Gly, Gly-His, Val-Ala)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with different concentrations of each dipeptide for 1 hour.
-
Induce oxidative stress by adding 100 µM H2O2 to the wells (except for the untreated control) and incubate for 1 hour.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the percentage of ROS reduction relative to the H2O2-treated control.
MTT Cell Viability Assay
Objective: To assess the cytoprotective effect of the dipeptides against oxidative stress-induced cell death.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H2O2)
-
Dipeptides (Met-Asn, Cys-Gly, Gly-His, Val-Ala)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with 100 µM of each dipeptide for 1 hour.
-
Induce oxidative stress by adding 100 µM H2O2 to the wells (except for the untreated control) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways
The antioxidant effect of dipeptides like Met-Asn is potentially mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Caption: Nrf2 signaling pathway activated by Met-Asn.
Methionine, a component of Met-Asn, can also influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
Caption: Met-Asn influence on the mTOR signaling pathway.
Experimental Workflow
The overall workflow for the in vitro validation of Met-Asn's antioxidant function is depicted below.
Caption: Workflow for in vitro validation of Met-Asn.
Logical Relationships
The logical relationship for comparing the dipeptides is based on their expected antioxidant activity.
Caption: Comparison logic for dipeptide antioxidant activity.
A Comparative Analysis of Met-Asn and Other Methionine-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Methionine, a sulfur-containing essential amino acid, is a well-established contributor to the antioxidant capacity of peptides. Its thioether side chain can be reversibly oxidized, thereby quenching reactive oxygen species (ROS). When incorporated into dipeptides, the antioxidant properties of methionine can be influenced by the adjacent amino acid residue. This guide provides a comparative study of Methionyl-Asparagine (Met-Asn) with other methionine-containing dipeptides, focusing on their antioxidant potential and stability. While direct head-to-head comparative studies on Met-Asn are limited, this guide synthesizes available data to offer valuable insights for researchers in drug development and related fields.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of peptides is a key indicator of their potential therapeutic value in conditions associated with oxidative stress. This activity is often quantified by measuring their ability to scavenge various free radicals. While comprehensive comparative data for Met-Asn against a wide range of other methionine-containing dipeptides is not extensively available in a single study, we can infer its relative position based on existing research.
A study on antioxidant peptides from the marine red algae Eucheuma cottonii identified Met-Asn (EP2) as one of the isolated antioxidant peptides[1]. Although this study did not provide a direct quantitative comparison with other simple methionine dipeptides, it did evaluate the radical scavenging activities of other isolated peptides, providing a contextual benchmark. Other studies have also identified peptides containing the Met-Asn sequence as having antioxidant potential[2][3][4].
General findings from structure-activity relationship studies indicate that the position of the methionine residue within the dipeptide is crucial. Dipeptides with a C-terminal methionine (X-Met) tend to exhibit antioxidant capacity against peroxyl radicals similar to that of free methionine. Conversely, dipeptides with an N-terminal methionine (Met-X) often show a reduced antioxidant capacity[5]. This suggests that the carboxyl group of methionine may be involved in the interaction with peroxyl radicals.
For the ABTS radical, free methionine and its derivatives have been observed to have zero or very low antioxidant capacity. However, when combined with other redox-active amino acids like tyrosine, a synergistic effect can be observed.
The following table summarizes the known antioxidant activities of various methionine-containing dipeptides based on available literature. It is important to note the absence of direct comparative values for Met-Asn in many standard assays.
| Dipeptide | Antioxidant Activity (Peroxyl Radical, ORAC) - µmol TE/µmol | Antioxidant Activity (ABTS Radical) | Notes |
| Met-Asn | Data not available in direct comparative studies. Identified as an antioxidant peptide. | Data not available | The presence of the Asn residue, a polar uncharged amino acid, may influence its solubility and interaction with radicals. |
| Ala-Met | ~0.45 | Not reported | Dipeptides with C-terminal Met generally show AOC similar to free Met. |
| Gly-Met | ~0.45 | Not reported | Similar to Ala-Met, the C-terminal Met is key to its activity against peroxyl radicals. |
| Met-Ala | ~0.36 (20% lower than free Met) | Not reported | N-terminal Met dipeptides show lower AOC against peroxyl radicals. |
| Met-Gly | ~0.36 (20% lower than free Met) | Not reported | The free carboxyl group of methionine appears to be important for peroxyl radical interaction. |
| Met-Trp | Additive AOC | Synergistic effect observed | The presence of two redox-active amino acids enhances antioxidant capacity. |
| Met-Met | Infra-additive AOC | Not reported | The interaction between the two methionine residues results in a lower-than-expected antioxidant capacity against peroxyl radicals. |
Stability Profile
The stability of a peptide is a critical factor for its therapeutic application, influencing its shelf-life and bioavailability. Both methionine and asparagine residues can be susceptible to degradation.
Methionine is prone to oxidation, where the sulfur atom in its side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be reversible in vivo by the enzyme methionine sulfoxide reductase, which plays a role in cellular antioxidant defense mechanisms. However, in vitro, this oxidation can lead to a loss of function. Storing methionine-containing peptides in solution, especially at room temperature, can lead to degradation. It is generally recommended to store stock solutions at 4°C for short periods or at -20°C for longer-term storage.
Asparagine residues can undergo deamidation, a non-enzymatic reaction that converts the asparagine side chain into aspartic acid or isoaspartic acid. This process is dependent on pH, temperature, and the surrounding amino acid sequence. The formation of a cyclic imide intermediate is a key step in this degradation pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the fluorescence decay of a fluorescent probe (commonly fluorescein) by an antioxidant. Peroxyl radicals, generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), quench the fluorescence of the probe. The presence of an antioxidant delays this fluorescence decay, and the area under the fluorescence decay curve is proportional to the antioxidant capacity.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Add the dipeptide sample or a Trolox standard to the wells of a microplate.
-
Add the fluorescein working solution to each well and incubate.
-
Initiate the reaction by adding a solution of AAPH.
-
Immediately measure the fluorescence decay kinetically over a set period at a specific excitation and emission wavelength (e.g., 485 nm and 520 nm for fluorescein).
-
Calculate the area under the curve (AUC) for the sample and the Trolox standards.
-
The ORAC value is expressed as Trolox equivalents (TE).
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the radical is neutralized, leading to a decrease in absorbance.
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Add the dipeptide sample or a standard antioxidant (e.g., Trolox) to the diluted ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time.
-
The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Biological Context
Methionine metabolism is intricately linked to several crucial cellular signaling pathways. As a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, methionine plays a vital role in epigenetic regulation through DNA and histone methylation. These processes are fundamental in controlling gene expression and cellular differentiation.
Furthermore, the methionine metabolic network is connected to the synthesis of glutathione (GSH), a major intracellular antioxidant. Through the transsulfuration pathway, methionine can be converted to cysteine, a precursor for GSH synthesis. This highlights an indirect mechanism by which methionine-containing peptides could bolster the cellular antioxidant defense system.
The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, is also influenced by methionine availability. This suggests that methionine-containing dipeptides could potentially modulate cellular anabolic processes.
Caption: Overview of Methionine Dipeptide Involvement in Cellular Pathways.
Experimental Workflow for Comparative Analysis
To conduct a direct comparative study of Met-Asn with other methionine-containing dipeptides, a systematic experimental workflow is essential. The following diagram outlines a proposed workflow.
Caption: Proposed Workflow for Comparative Dipeptide Analysis.
Conclusion
Met-Asn has been identified as an antioxidant peptide, contributing to the growing body of evidence for the therapeutic potential of small, naturally derived peptides. While direct, extensive comparative data with other methionine-containing dipeptides remains an area for further research, existing knowledge on structure-activity relationships provides a framework for predicting its relative performance. The inherent antioxidant capacity of the methionine residue, modulated by the adjacent asparagine, suggests that Met-Asn is a promising candidate for applications in mitigating oxidative stress. Future studies employing a standardized and comprehensive comparative approach, as outlined in the proposed experimental workflow, will be invaluable in fully elucidating the therapeutic potential of Met-Asn and other novel methionine-containing dipeptides.
References
- 1. Frontiers | Antioxidant Peptides From Protein Hydrolysate of Marine Red Algae Eucheuma cottonii: Preparation, Identification, and Cytoprotective Mechanisms on H2O2 Oxidative Damaged HUVECs [frontiersin.org]
- 2. Discovering active sites in peptide Ala–Val–Thr–Phe that counter 2,2-azobis(2-methylpropanimidamidine)dihydrochloride-induced oxidative stress in HepG ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02292F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validating the Role of H-Met-Asn-OH in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized as potent signaling molecules with diverse physiological roles.[1] This guide provides a comprehensive framework for validating the potential role of the novel dipeptide H-Met-Asn-OH (L-methionyl-L-asparagine) in cellular signaling. Due to the limited direct research on this compound, this document outlines a comparative approach, drawing parallels with known signaling dipeptides and the bio-active amino acid L-Asparagine. The experimental protocols and data presentation formats detailed below are designed to facilitate a rigorous and objective assessment of this compound's biological activity.
This compound is a dipeptide composed of L-methionine and L-asparagine.[2] While its specific functions are yet to be elucidated, the known roles of its constituent amino acids offer clues to its potential activities. L-methionine is an essential amino acid crucial for protein synthesis and methylation, while L-asparagine plays a significant role in cellular adaptation to metabolic stress and can influence apoptosis.[3]
This guide will compare this compound with two key alternatives:
-
Cyclic Dipeptides (Diketopiperazines - DKPs): A class of dipeptides known for their stability and involvement in quorum sensing and other signaling pathways.[4]
-
L-Asparagine: A non-essential amino acid with established roles in suppressing apoptosis and supporting cancer cell survival.
The following sections will detail experimental workflows to investigate the potential signaling pathways of this compound, present hypothetical data in comparative tables, and provide the necessary diagrams to visualize these processes.
Comparative Data Summary
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described in this guide. These tables are designed for easy comparison of this compound with relevant alternatives.
Table 1: Receptor Binding Affinity (Kd) of this compound and Comparators
| Compound | Putative Receptor 1 (e.g., GPCR) | Putative Receptor 2 (e.g., RTK) |
| This compound | Hypothetical Kd (nM) | Hypothetical Kd (nM) |
| Cyclic-Pro-Phe (Comparator) | Known/Hypothetical Kd (nM) | Known/Hypothetical Kd (nM) |
| L-Asparagine (Comparator) | Known/Hypothetical Kd (nM) | Known/Hypothetical Kd (nM) |
Table 2: Downstream Signaling Pathway Activation
| Compound (at EC50) | p-ERK1/2 Activation (Fold Change) | p-Akt Activation (Fold Change) | NF-κB Reporter Activity (Fold Change) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cyclic-Pro-Phe (Comparator) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| L-Asparagine (Comparator) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Cellular Response to this compound and Comparators
| Compound (at optimal concentration) | Cell Proliferation (% of Control) | Apoptosis Rate (% of Control) | Cytokine Release (e.g., IL-6, pg/mL) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cyclic-Pro-Phe (Comparator) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| L-Asparagine (Comparator) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
1. Receptor Binding Assays
-
Objective: To identify and characterize the binding affinity of this compound to putative cell surface receptors.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T for transfected receptors, or a cancer cell line like HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Membrane Preparation: Harvest cells, wash with cold PBS, and lyse in hypotonic buffer. Centrifuge to pellet nuclei and debris, then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane fraction in binding buffer.
-
Radioligand Binding: Incubate cell membranes with a range of concentrations of radiolabeled this compound (custom synthesis required). For competition assays, incubate with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound or comparators.
-
Detection: Separate bound from unbound ligand by rapid filtration through a glass fiber filter. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.
-
2. Western Blot for MAPK/ERK and PI3K/Akt Pathway Activation
-
Objective: To determine if this compound activates key downstream signaling pathways.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa or a relevant primary cell type) in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Treat cells with varying concentrations of this compound or comparators for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total ERK1/2 and Akt. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. NF-κB Reporter Assay
-
Objective: To assess the effect of this compound on the NF-κB signaling pathway, which is often involved in inflammatory responses.
-
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound or comparators for 6-24 hours. Include a positive control such as TNF-α.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the untreated control.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: A potential signaling cascade initiated by this compound binding to a G-protein coupled receptor.
Diagram 2: Experimental Workflow for Validating this compound Activity
Caption: A streamlined workflow for the systematic validation of this compound's cellular signaling role.
Diagram 3: Logical Comparison of this compound with Alternatives
Caption: A logical diagram illustrating the comparative approach for studying this compound.
References
A Guide to Standards in Quantitative Proteomics: Evaluating H-Met-Asn-OH
In the precise and sensitive field of quantitative proteomics, the accuracy and reproducibility of protein measurement are paramount. Internal standards are crucial for correcting experimental variability, ensuring that the data generated is reliable and reflects true biological changes. The gold standard is the use of stable isotope-labeled (SIL) peptides that mirror the target peptides. This guide provides a comprehensive comparison of commonly used standards in quantitative proteomics and evaluates the potential utility of the dipeptide H-Met-Asn-OH as a standard.
Comparison of this compound with Established Proteomics Standards
The ideal internal standard in quantitative mass spectrometry should closely mimic the physicochemical properties of the analyte of interest to accurately account for variations throughout the experimental workflow. The most effective standards are stable isotope-labeled versions of the target peptides.
Here, we compare the theoretical attributes of this compound to established standards based on the ideal characteristics for a quantitative proteomics internal standard.
| Feature | Stable Isotope-Labeled (SIL) Peptides | Isobaric Tags (TMT, iTRAQ) | Label-Free Quantification | This compound (Theoretical) |
| Chemical Similarity | Identical to the native peptide, ensuring co-elution and similar ionization. | Chemically distinct tags attached to peptides. | Not applicable (compares signal intensities of native peptides). | Low similarity to larger, more complex target peptides. |
| Correction for Sample Preparation | Corrects for variability in enzymatic digestion, sample loss, and chromatography. | Corrects for variability post-labeling. | Does not inherently correct for sample preparation variability. | Poor correction due to different chemical properties. |
| Correction for Ionization Effects | Excellent correction for matrix effects and ionization suppression. | Good correction as reporter ions are measured in the MS/MS scan. | Prone to significant ionization variability between runs. | Unpredictable and likely poor correction for ionization effects on target peptides. |
| Multiplexing Capability | Limited to the number of SIL peptides synthesized. | High multiplexing capabilities (e.g., up to 18-plex with TMTpro). | Not applicable for multiplexing in the same way as labeled methods. | No inherent multiplexing capability. |
| Requirement for a priori Knowledge | Requires knowledge of the specific target peptides. | Does not require prior knowledge of target peptides. | Does not require prior knowledge of target peptides. | Would be used as a general system suitability standard. |
| Cost | Can be expensive to synthesize custom SIL peptides. | Reagents can be costly, especially for high-plex experiments. | Computationally intensive but no direct reagent cost for labeling. | Potentially low cost due to its simple structure. |
| Quantification | Absolute and relative quantification. | Primarily for relative quantification. | Relative quantification. | Could potentially be used for system suitability checks, not for accurate peptide quantification. |
Quantitative Performance of Proteomics Standards
The performance of a quantitative method is assessed by its accuracy, precision, linearity, and sensitivity. Below is a table summarizing representative performance data for a typical SIL peptide-based assay. Due to a lack of available data, the performance of this compound as a quantitative standard is not established.
| Parameter | Typical Performance of SIL Peptide Standard | This compound |
| Precision (CV%) | < 15% | Data not available |
| Accuracy (% Bias) | Within ±15% | Data not available |
| **Linearity (R²) ** | > 0.99 | Data not available |
| Lower Limit of Quantification (LLOQ) | fmol to amol on column | Data not available |
Experimental Protocols
A typical quantitative proteomics workflow using a stable isotope-labeled internal standard involves several key steps from sample preparation to data analysis.
Protocol: Quantitative Proteomics using a SIL Peptide Internal Standard
-
Protein Extraction and Digestion:
-
Lyse cells or tissues to extract proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Denature proteins using a chaotropic agent like urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using an enzyme, typically trypsin.
-
-
Internal Standard Spiking:
-
A known amount of the heavy isotope-labeled synthetic peptide (SIL peptide) corresponding to the target peptide is spiked into the digested sample.
-
-
Sample Clean-up:
-
Remove salts and other interfering substances from the peptide mixture using solid-phase extraction (SPE) with C18 cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent for liquid chromatography.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
-
Separate peptides based on their hydrophobicity on a reversed-phase column.
-
Analyze the eluting peptides in the mass spectrometer using a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). The mass spectrometer is programmed to detect and fragment both the native (light) and the SIL (heavy) versions of the target peptide.
-
-
Data Analysis:
-
Integrate the peak areas for both the light and heavy peptide fragments.
-
Calculate the ratio of the light to heavy peak areas.
-
Quantify the amount of the native peptide in the original sample by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of the heavy peptide.
-
Theoretical Use of this compound
Theoretically, this compound could be added to samples as a general system suitability standard to monitor the performance of the LC-MS system over time. However, due to its small size and distinct chemical properties compared to typical tryptic peptides (which are usually 7-20 amino acids long), it would not be a suitable internal standard for accurate quantification of specific target peptides. It would not co-elute with most peptides of interest and would not experience the same matrix effects, thus failing to correct for analytical variability.
Visualizations
Experimental Workflow for Quantitative Proteomics
Comparative Analysis of Antibody Cross-Reactivity Against H-Met-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies targeting the tripeptide H-Met-Asn-OH. While specific antibodies against this tripeptide are not widely commercially available, this document outlines the essential experimental protocols and data interpretation methods required to characterize a novel antibody's specificity. The principles and procedures detailed herein are fundamental for the validation of any new antibody and for ensuring data accuracy and reproducibility in research and development.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), binds to other molecules that are structurally similar but not the intended target.[1] This phenomenon arises because the antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution (epitope) on the antigen. If other molecules share a similar epitope, the antibody may bind to them, leading to non-specific signals and potentially confounding experimental results.[1][2]
The degree of cross-reactivity is influenced by the level of structural homology between the target antigen and other molecules. For the tripeptide this compound, potential cross-reactants could include peptides with single amino acid substitutions, modifications to the terminal carboxyl group, or larger proteins containing this specific amino acid sequence.
Assessing Cross-Reactivity: A Hypothetical Case Study
To illustrate the process of characterizing antibody specificity, we will consider a hypothetical scenario involving a newly developed monoclonal antibody, designated mAb-MNO, raised against this compound. To evaluate its cross-reactivity, a panel of structurally related peptides would be tested.
Potential Cross-Reactants:
-
Single Amino Acid Substitutions:
-
H-Ala-Asn-OH (Alanine substitution for Methionine)
-
H-Met-Gln-OH (Glutamine substitution for Asparagine)
-
H-Leu-Asn-OH (Leucine substitution for Methionine)
-
-
Terminal Group Modification:
-
H-Met-Asn-NH2 (Amidation of the C-terminus)
-
-
Dipeptide Fragments:
-
This compound
-
H-Asn-OH
-
Quantitative Analysis: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying antibody cross-reactivity. This assay measures the ability of a potential cross-reactant to compete with the target antigen for binding to the antibody.
Experimental Protocol: Competitive ELISA
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A constant concentration of mAb-MNO is pre-incubated with varying concentrations of the target peptide (this compound) or potential cross-reactants.
-
Incubation: The antibody-peptide mixtures are added to the coated plate. The free antibody will bind to the immobilized this compound.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to mAb-MNO is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the amount of binding of the primary antibody to the plate.
Data Presentation
The results of the competitive ELISA are typically presented as the concentration of the competitor that inhibits 50% of the antibody binding (IC50). The percent cross-reactivity is then calculated relative to the target antigen.
Table 1: Hypothetical Cross-Reactivity Data for mAb-MNO
| Competitor Peptide | IC50 (µM) | % Cross-Reactivity |
| This compound | 0.1 | 100% |
| H-Ala-Asn-OH | 10 | 1% |
| H-Met-Gln-OH | 5 | 2% |
| H-Leu-Asn-OH | 8 | 1.25% |
| H-Met-Asn-NH2 | 2 | 5% |
| This compound | > 100 | < 0.1% |
| H-Asn-OH | > 100 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Qualitative Analysis: Western Blot
Western blotting can be used to assess the cross-reactivity of an antibody against a panel of proteins. This is particularly relevant if the tripeptide sequence is part of a larger protein.
Experimental Protocol: Western Blot
-
Protein Separation: A panel of proteins, including some known to contain the Met-Asn sequence, are separated by size using SDS-PAGE.[3]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with mAb-MNO.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured.
The presence of a band at the expected molecular weight of a protein would indicate potential cross-reactivity.
Visualizing the Workflow
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Conclusion
The rigorous assessment of antibody cross-reactivity is a critical step in the validation of any new antibody. By employing quantitative methods like competitive ELISA and qualitative techniques such as Western blotting, researchers can gain a comprehensive understanding of an antibody's specificity. The protocols and data interpretation frameworks provided in this guide offer a robust approach for characterizing antibodies against the tripeptide this compound, ensuring the reliability of future experimental outcomes.
References
A Comparative Analysis of H-Met-Asn-OH and Its Analogs in Modulating Cellular Processes
For researchers, scientists, and professionals in drug development, the subtle molecular distinctions of peptide analogs can lead to significant differences in biological function. This guide provides a functional comparison of the dipeptide H-Met-Asn-OH and its analogs, supported by experimental data, to elucidate their potential therapeutic applications. The primary focus of this comparison will be on their antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory activities.
This compound is a dipeptide composed of L-methionine and L-asparagine.[1] Its structure, along with the inherent properties of its constituent amino acids, suggests potential roles in various physiological processes. Methionine, a sulfur-containing amino acid, is known for its antioxidant properties, primarily through the reversible oxidation of its sulfur atom, which can neutralize reactive oxygen species (ROS).[2] Dipeptides containing methionine have been shown to possess potent antioxidant activity.[3] Furthermore, specific peptide sequences have been identified as inhibitors of ACE, a key enzyme in the regulation of blood pressure. Notably, a peptide containing the Met-Asn sequence has demonstrated ACE inhibitory activity.[4][5]
This guide will delve into the functional nuances of this compound and its analogs, presenting a structured comparison of their efficacy in these key biological activities.
Comparative Analysis of Biological Activities
To provide a clear and concise comparison, the following tables summarize the available quantitative data on the antioxidant and ACE inhibitory activities of this compound and its analogs.
Table 1: Antioxidant Capacity of this compound and Analogs
| Compound | Assay Type | Antioxidant Capacity (µmol TE/µmol) | Reference |
| H-Met-Gly-OH | Peroxyl Radical Scavenging | ~0.35 | |
| H-Gly-Met-OH | Peroxyl Radical Scavenging | ~0.45 | |
| Free Methionine | Peroxyl Radical Scavenging | 0.49 ± 0.03 |
Note: Data for this compound is not yet available in the reviewed literature. The provided data for methionine-containing dipeptides with aliphatic amino acids serves as a predictive baseline. TE = Trolox Equivalents.
Table 2: ACE Inhibitory Activity of Peptides Containing the Met-Asn Sequence
| Peptide Sequence | Source | IC50 (µM) | Reference |
| Met-Asn-Pro-Pro-Lys | Porcine Skeletal Muscle | Not specified |
Note: The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a critical parameter for comparing the potency of different ACE inhibitors.
Detailed Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and expand upon these findings.
Antioxidant Capacity Assay (Peroxyl Radical Scavenging)
This method determines the antioxidant capacity of peptides against peroxyl radicals, a prevalent type of reactive oxygen species in biological systems.
Principle: The assay is based on the ability of an antioxidant to quench the fluorescence of a probe that is degraded by peroxyl radicals. The degree of fluorescence preservation is proportional to the antioxidant capacity of the sample.
Experimental Protocol:
-
Reagents:
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescein sodium salt (fluorescent probe)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH; peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog used as a standard)
-
Peptide samples (this compound and its analogs)
-
-
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox, and peptide samples in phosphate buffer.
-
In a 96-well microplate, add the peptide sample or Trolox standard to the fluorescein solution.
-
Initiate the reaction by adding the AAPH solution to each well.
-
Monitor the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence microplate reader.
-
Calculate the area under the fluorescence decay curve (AUC).
-
The antioxidant capacity is expressed as Trolox equivalents (TE) per micromole of the peptide.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay measures the ability of a peptide to inhibit the activity of ACE.
Principle: The assay utilizes a synthetic substrate, FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine), which is cleaved by ACE, resulting in a decrease in absorbance. The presence of an ACE inhibitor will slow down this reaction.
Experimental Protocol:
-
Reagents:
-
Boric buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
FAPGG substrate solution
-
Peptide samples (this compound and its analogs)
-
-
Procedure:
-
Dissolve the peptide samples in the boric buffer.
-
Pre-incubate the ACE solution with the peptide sample for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The percentage of ACE inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the peptide.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflows for assessing antioxidant and ACE inhibitory activities.
Caption: Proposed antioxidant mechanism of this compound.
Caption: Renin-Angiotensin system and the site of ACE inhibition.
Discussion and Future Directions
The available data, although limited, suggests that this compound and its analogs are promising candidates for further investigation as antioxidant and ACE inhibitory agents. The antioxidant capacity of methionine-containing dipeptides appears to be influenced by the position of the methionine residue. Dipeptides with a C-terminal methionine, such as H-Gly-Met-OH, have shown antioxidant capacities similar to that of free methionine, while N-terminal methionine dipeptides exhibited lower activity. This suggests that H-Asn-Met-OH, an isomer of the target compound, might exhibit stronger antioxidant properties. Further experimental validation is required to confirm this hypothesis for the asparagine-containing dipeptides.
The identification of a peptide containing the Met-Asn sequence with ACE inhibitory activity opens another avenue for research. The potency of this compound and its simple analogs as ACE inhibitors needs to be determined through IC50 measurements.
Future research should focus on synthesizing a broader range of this compound analogs, including its isomer H-Asn-Met-OH, and systematically evaluating their antioxidant and ACE inhibitory activities using the standardized assays described. Furthermore, investigating other potential biological activities, such as anti-inflammatory or cytotoxic effects, would provide a more comprehensive understanding of their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their bioactivity and in designing more potent and selective peptide-based therapeutics.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. econtent.hogrefe.com [econtent.hogrefe.com]
- 5. Bioactive peptides of animal origin: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-Met-Asn-OH Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthetic peptides like H-Met-Asn-OH is critical for ensuring the reliability of research data and the safety and efficacy of potential therapeutic candidates. This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Techniques
Several analytical techniques are routinely employed for the purity assessment of peptides. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Amino Acid Analysis (AAA). Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of peptide analysis, reversed-phase HPLC (RP-HPLC) separates the target peptide from its impurities based on hydrophobicity.[1] It is a robust and widely used method for quantifying the purity of the main component.[2]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique combines the high-resolution separation of UPLC with the mass detection capabilities of mass spectrometry.[3] It is highly sensitive and specific, allowing for the identification and quantification of the target peptide and its impurities based on their mass-to-charge ratio.[4]
-
Amino Acid Analysis (AAA): This method provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids and then quantifying each amino acid.[3] It is primarily used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder that may also contain water and counterions.
Quantitative Performance Comparison
The selection of an appropriate analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities to be detected, and the desired level of quantification. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of dipeptides similar to this compound.
| Parameter | RP-HPLC with UV Detection | UPLC-MS/MS | Amino Acid Analysis (AAA) |
| Primary Application | Purity determination and quantification of major components | Impurity identification and quantification, high-sensitivity quantification | Net peptide content determination, amino acid composition confirmation |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 25 - 250 µmol/L |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.03 ng/mL | Not typically determined for peptide amount |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | Not typically determined for peptide amount |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | N/A (measures constituent amino acids) |
| Precision (%RSD, Intra-day) | < 2% | < 10% | 1.2% - 4.9% (for peak areas) |
| Specificity | Moderate to High | Very High | High (for amino acid composition) |
Experimental Workflows
Visualizing the experimental process can aid in understanding the practical steps involved in each analytical method.
References
Safety Operating Guide
Proper Disposal of H-Met-asn-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of L-Methionyl-L-asparagine (H-Met-asn-OH)
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (L-Methionyl-L-asparagine), a dipeptide used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Hazard Assessment
While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, a conservative approach, treating it with due caution, is recommended.
Key Principles:
-
Avoid Environmental Release: Never dispose of this compound or its solutions down the drain or in regular trash. Peptides can pose risks to the environment.[1]
-
Institutional Guidelines: Always prioritize and follow your institution's specific protocols for chemical waste disposal.[1][2] Consult with your Environmental Health & Safety (EHS) office for guidance.[2]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in solid or liquid form.
For Solid Waste (Unused/Expired this compound, Contaminated Labware):
-
Segregation: Collect all solid waste contaminated with this compound, including vials, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" (or as required by your institution) and list the contents, including "this compound (L-Methionyl-L-asparagine)".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
For Liquid Waste (Solutions containing this compound):
There are two primary pathways for liquid waste disposal. The preferred method should be confirmed with your institution's EHS department.
Method 1: Direct Collection (Recommended)
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof waste container.
-
Labeling: Label the container clearly with its contents and associated hazards.
-
Storage: Store in a designated and secure secondary containment area.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
Method 2: Inactivation via Chemical Degradation (Consult EHS Before Proceeding)
For small quantities, chemical inactivation through hydrolysis may be an option, but this must be approved by your EHS office. This process breaks the peptide bonds, degrading the molecule.
Experimental Protocol for Inactivation:
-
Select Reagent: Choose a suitable inactivation reagent. Common options include 1 M sodium hydroxide (NaOH) for base hydrolysis or 1 M hydrochloric acid (HCl) for acid hydrolysis.
-
Procedure (in a fume hood):
-
Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to stand for a minimum of 24 hours in a sealed and appropriately labeled container to ensure complete degradation.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution.
-
For acidic solutions (HCl), slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
For basic solutions (NaOH), slowly add an acid (e.g., 1 M HCl) until the pH is within the neutral range.
-
-
Final Disposal: Even after inactivation and neutralization, confirm with your EHS department if drain disposal with copious amounts of water is permissible according to local wastewater regulations. If not, collect the treated solution as chemical waste.
Data Presentation
The following table summarizes the key parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Chemical Waste | To prevent environmental contamination and ensure regulatory compliance. |
| Solid Waste Container | Labeled, sealed, leak-proof | To safely contain the waste and inform handlers of the contents. |
| Liquid Waste Container | Labeled, sealed, leak-proof, secondary containment | To prevent spills and ensure safe storage. |
| Inactivation Reagent | 1 M NaOH or 1 M HCl (with EHS approval) | To hydrolyze and degrade the peptide. |
| Inactivation Time | Minimum 24 hours | To ensure complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | To meet typical requirements for institutional waste streams. |
| Disposal Authority | Institutional EHS Office / Licensed Contractor | To ensure safe and compliant final disposal. |
Mandatory Visualization
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling H-Met-asn-OH
Essential Safety and Handling Guide for H-Met-asn-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling peptides in a laboratory setting to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form. Adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[1] Must adhere to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] Nitrile gloves are recommended for their chemical resistance.[2] Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to preserve the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Verify that the product label matches the order information.
Storage:
-
Store the container tightly closed in a cool, dry place.
-
Recommended storage temperature is -20°C.
Handling Lyophilized Peptide:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when weighing the powder.
-
Weigh the lyophilized powder quickly to minimize exposure to air and moisture.
-
Tightly reseal the container immediately after use.
Reconstitution:
-
Use sterile, appropriate solvents for reconstitution.
-
Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.
-
For long-term use, it is recommended to create aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Categorization:
-
While not classified as hazardous goods for transport, the chemical, physical, and toxicological properties of this product have not been thoroughly investigated. Therefore, it is prudent to handle it as chemical waste.
Disposal Procedure:
-
Solid Waste: Collect waste this compound powder and contaminated disposables (e.g., weigh boats, pipette tips) in a designated, clearly labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled container for aqueous chemical waste.
-
Contaminated PPE: Used gloves, masks, and other contaminated personal protective equipment should be disposed of as solid chemical waste.
-
Disposal Method: One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.
-
Contain the spill using absorbent materials.
-
Sweep up the spilled solid, place it in a sealed bag, and hold for waste disposal. Avoid raising dust.
-
Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal, emphasizing key safety checkpoints.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
